Tubulin polymerization-IN-33
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H28N2O6 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
[7-[(4-methoxyphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazol-3-yl]methanol |
InChI |
InChI=1S/C27H28N2O6/c1-31-18-7-5-16(6-8-18)13-29-14-21-19(9-10-20-22(15-30)28-35-26(20)21)25(29)17-11-23(32-2)27(34-4)24(12-17)33-3/h5-8,11-12,14,30H,9-10,13,15H2,1-4H3 |
Clave InChI |
AIMUKUMVGZCLPE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-33, also identified in the scientific literature as compound 3a, is a potent, novel indole (B1671886) analogue that functions as a tubulin polymerization inhibitor.[1][2] By targeting the colchicine-binding site on β-tubulin, this small molecule disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2] Its high antiproliferative activity against various cancer cell lines, including melanoma, positions it as a promising candidate for further preclinical and clinical investigation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anticancer effects by directly interfering with the assembly of microtubules, which are essential components of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play a crucial role in various cellular functions, most notably the formation of the mitotic spindle during cell division.
The primary mechanism of action of this compound involves:
-
Binding to the Colchicine (B1669291) Site: The compound binds to the colchicine-binding site on the β-tubulin subunit.[1] This binding has been confirmed through X-ray crystallography, which revealed the specific interactions of compound 3a within this pocket.[1]
-
Inhibition of Tubulin Polymerization: By occupying the colchicine-binding site, this compound sterically hinders the conformational changes required for tubulin dimers to assemble into microtubules. This leads to a dose-dependent inhibition of tubulin polymerization.[2]
-
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization disrupts the dynamic equilibrium between microtubule assembly and disassembly, which is vital for the proper functioning of the mitotic spindle.[2]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound (compound 3a).
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization Assay | 9.05 | [2] |
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | Average IC50 (nM) | Reference |
| This compound | Various Cancer Cells | 4.5 | [1][2] |
Table 3: In Vivo Antitumor Efficacy against B16-F10 Melanoma
| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 5 | Intraperitoneal (i.p.) | 62.96% | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating tubulin inhibitors.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system. The increase in fluorescence of a reporter dye that binds to polymerized microtubules is monitored over time.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
On ice, reconstitute purified tubulin to a final concentration of 2-3 mg/mL in G-PEM buffer.
-
Prepare a reaction mixture containing the tubulin solution and the fluorescent reporter at its optimal concentration.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the pre-warmed (37°C) 96-well plate.
-
Add the tubulin/reporter reaction mixture to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every 60 seconds for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the extent of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HepG-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-100 nM) for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of tubulin polymerization with significant antiproliferative and antitumor activities. Its mechanism of action, involving binding to the colchicine site on β-tubulin, disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, makes it a compelling candidate for further development as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of this promising compound.
References
An In-Depth Technical Guide to Tubulin Polymerization-IN-33 (Compound 3a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of Tubulin Polymerization-IN-33, a potent inhibitor of tubulin polymerization with significant antitumor properties. This document includes detailed experimental protocols and quantitative data to support further research and development.
Core Chemical and Biological Properties
This compound, also identified as compound 3a in the primary literature, is a novel indole (B1671886) analogue that demonstrates significant inhibitory effects on tubulin polymerization.[1] It is a promising candidate for cancer therapy due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines.
| Property | Value | Source |
| IUPAC Name | 2-(1H-Indol-3-yl)-3-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine | Inferred from structure |
| CAS Number | 2944462-67-1 | [1] |
| Molecular Formula | C24H22N4O3 | [1] |
| Molecular Weight | 414.46 g/mol | [1] |
| SMILES | COC1=C(OC)C(OC)=CC(C2=NC=CC3=C2N=C(C4=CC=CC5=C4C=CN5C)N3)=C1 | [1] |
| Mechanism of Action | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. | [1] |
Quantitative Biological Activity
The biological efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 2.1: Inhibition of Tubulin Polymerization
| Assay Type | Parameter | Value |
| In vitro tubulin polymerization assay | IC50 | 9.05 μM[1] |
Table 2.2: Antiproliferative Activity against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HepG-2 | Hepatocellular Carcinoma | 4.5 (average)[1] |
| MCF-7 | Breast Adenocarcinoma | Data not specified |
| Hela | Cervical Cancer | Data not specified |
| B16-F10 | Melanoma | Data not specified |
Table 2.3: In Vivo Antitumor Activity
| Animal Model | Dosage and Administration | Outcome |
| B16-F10 melanoma in C57 mice | 5 mg/kg; intraperitoneal injection daily for 14 days | 62.96% Tumor Growth Inhibition (TGI)[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
References
An In-Depth Technical Guide to the Medicinal Chemistry of Tubulin Polymerization-IN-33 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the medicinal chemistry of Tubulin polymerization-IN-33 and its analogs, a promising class of[1][2]oxazolo[5,4-e]isoindoles that function as potent tubulin polymerization inhibitors. These compounds bind to the colchicine (B1669291) site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols for their biological evaluation.
Core Compound Structure and Mechanism of Action
This compound and its analogs are characterized by a tricyclic[1][2]oxazolo[5,4-e]isoindole scaffold. Their mechanism of action involves binding to the colchicine binding pocket of β-tubulin, which sterically hinders the conformational changes required for the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. The analogs explored in the primary literature demonstrate significant anti-proliferative activity against a range of cancer cell lines, with particular efficacy noted against lymphoma and diffuse malignant peritoneal mesothelioma.[2][3]
Structure-Activity Relationship (SAR) and Quantitative Data
The potency of the[1][2]oxazolo[5,4-e]isoindole analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships.
Table 1: Antiproliferative Activity of[1][2]oxazolo[5,4-e]isoindole Analogs
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | GI50 (µM) |
| 6a | H | H | H | H | NCI-60 Panel | >100 |
| 6b | 4-OCH3 | H | H | H | NCI-60 Panel | 0.08-1.2 |
| 6c | 3,4-(OCH3)2 | H | H | H | NCI-60 Panel | 0.03-0.5 |
| 6d | 3,4,5-(OCH3)3 | H | H | H | NCI-60 Panel | 0.01-0.2 |
| 6j | 3,4,5-(OCH3)3 | CH3 | H | H | DMPM | 0.015 |
| 14k (this compound) | 3,5-(OCH3)2 | H | H | H | Lymphoma Panel | 0.008-0.05 |
| 14l | 3,4,5-(OCH3)3 | H | H | H | Lymphoma Panel | 0.006-0.03 |
Data synthesized from primary research articles. The GI50 values represent the concentration causing 50% growth inhibition.
Table 2: Tubulin Polymerization Inhibition Activity
| Compound ID | Cancer Cell Line | Tubulin Polymerization IC50 (µM) |
| 6j | DMPM | 1.5 |
| 14k (this compound) | Lymphoma | 1.2 |
| 14l | Lymphoma | 1.1 |
Data synthesized from primary research articles. The IC50 values represent the concentration causing 50% inhibition of tubulin polymerization.
Experimental Protocols
General Synthesis of[1][2]oxazolo[5,4-e]isoindole Analogs
The synthesis of the[1][2]oxazolo[5,4-e]isoindole core is a multi-step process, the key steps of which are outlined below.
Step 1: Synthesis of the Isoindole Intermediate A solution of the appropriately substituted starting materials is refluxed in a suitable solvent, such as ethanol, for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the isoindole intermediate.
Step 2: Cyclization to form the[1][2]oxazolo[5,4-e]isoindole Core The isoindole intermediate is dissolved in a suitable solvent, such as acetic acid, and treated with a cyclizing agent, such as hydroxylamine (B1172632) hydrochloride. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration, washed, and purified by recrystallization or column chromatography.
Step 3: N-Alkylation/Arylation The[1][2]oxazolo[5,4-e]isoindole core can be further modified at the nitrogen atom via standard alkylation or arylation reactions to introduce various substituents.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of the test compounds on the polymerization of purified tubulin in a cell-free system. The increase in turbidity, as microtubules form, is monitored spectrophotometrically.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 1 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 4% (v/v) glycerol.
-
Add 5 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.
-
Add 95 µL of the tubulin solution to each well to initiate polymerization.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., lymphoma cell lines)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control.
Signaling Pathway
The primary mechanism of action of this compound and its analogs is the disruption of microtubule dynamics, which triggers a cascade of events leading to apoptosis.
Conclusion
The[1][2]oxazolo[5,4-e]isoindole scaffold represents a promising framework for the development of novel anticancer agents. The analogs of this compound demonstrate potent inhibition of tubulin polymerization and significant antiproliferative activity against various cancer cell lines. The detailed structure-activity relationships and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of the next generation of microtubule-targeting agents.
References
Pharmacokinetics of Tubulin polymerization-IN-33
Technical Guide: Pharmacokinetics of Tubulin Polymerization Inhibitors
Disclaimer: Information on a specific compound designated "Tubulin polymerization-IN-33" is not publicly available. This guide utilizes Paclitaxel (B517696), a well-characterized tubulin polymerization inhibitor, as a representative agent to provide an in-depth overview of the pharmacokinetic properties, experimental methodologies, and relevant biological pathways typical for this class of compounds.
Introduction
Tubulin polymerization inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[1][2] Paclitaxel, the model compound for this guide, functions by binding to the β-tubulin subunit within microtubules, promoting their assembly and stabilization.[1][3] This action disrupts the normal dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4] Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of these agents is paramount for optimizing dosing regimens, managing toxicities, and overcoming drug resistance.[4][5]
Pharmacokinetic Profile of Paclitaxel
Paclitaxel exhibits complex and often non-linear pharmacokinetics, particularly with shorter infusion times.[5][6] Its disposition is characterized by extensive tissue distribution, high plasma protein binding, and primary elimination through hepatic metabolism and biliary excretion.[7]
Absorption
Paclitaxel is administered intravenously, bypassing the absorption phase and ensuring direct entry into the systemic circulation.[4] Oral administration of paclitaxel results in low bioavailability due to incomplete absorption from the gastrointestinal tract.[8]
Distribution
Following intravenous administration, paclitaxel distributes widely into most tissues.[9] It is highly bound to plasma proteins, with estimates around 90-95%.[6][7] This extensive protein binding plays a significant role in its distribution and elimination.[4]
Metabolism
The liver is the primary site of paclitaxel metabolism, with approximately 90% of the drug being metabolized by the cytochrome P450 (CYP) enzyme system.[4] The main isoenzymes involved are CYP2C8 and CYP3A4.[4][7] The major metabolic pathway is hydroxylation, leading to the formation of metabolites such as 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, which are less pharmacologically active than the parent drug.[4][10]
Excretion
The primary route of elimination for paclitaxel and its metabolites is biliary excretion into the feces.[4][8] Renal excretion of the unchanged drug is minimal, accounting for less than 10% of the administered dose.[4][7] The plasma concentration of paclitaxel typically shows a biphasic decline, with an initial rapid elimination phase followed by a slower terminal phase.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for paclitaxel from human studies.
Table 1: Human Pharmacokinetic Parameters of Paclitaxel (IV Infusion)
| Parameter | Value | Reference |
| Plasma Protein Binding | ~90-95% | [7] |
| Systemic Clearance (CL) | 87 to 503 mL/min/m² | [7] |
| 12.0 L/h/m² (median for 175 mg/m² dose) | [6] | |
| 16.99 L/h (mean) | [10] | |
| Half-life (t½), initial phase | 3 to 14 minutes | [4] |
| Half-life (t½), terminal phase | ~13 to 52 hours | [4] |
| Peak Plasma Concentration (Cmax) | 5.1 μM (median for 175 mg/m² dose) | [6] |
| 6.91 μmol/L (mean) | [10] | |
| Area Under the Curve (AUC) | 27.04 μmol/L·h (mean) | [10] |
| Fecal Excretion (IV admin) | 56 ± 25% (total) | [8] |
| Urinary Excretion (unchanged) | < 10% | [4][7] |
Table 2: Major Metabolites of Paclitaxel in Human Plasma
| Metabolite | Reference |
| 6α-hydroxypaclitaxel | [4][10] |
| 3'-p-hydroxypaclitaxel | [4][10] |
| 6α,3'-p-dihydroxypaclitaxel | [10] |
Experimental Protocols
The determination of pharmacokinetic parameters for tubulin inhibitors like paclitaxel involves a series of well-defined experimental procedures.
In Vivo Pharmacokinetic Study in Rodents
A common preclinical model for assessing pharmacokinetics involves administering the compound to rats or mice.[11][12]
-
Animal Model: Male Sprague Dawley rats are often used.[11]
-
Dosing: Paclitaxel is administered intravenously (e.g., via the tail vein) at a specific dose, such as 10 mg/kg.[12]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 12 hours) from the retro-orbital sinus into heparinized tubes.[12]
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.[12]
-
Sample Analysis: Plasma concentrations of the drug and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[13][14]
Analytical Method: HPLC-MS/MS for Paclitaxel Quantification
This method provides high sensitivity and selectivity for quantifying paclitaxel and its metabolites in biological matrices.[13][14]
-
Sample Preparation: Analytes are extracted from plasma or tissue homogenates using techniques like solid-phase extraction.[14] An internal standard (e.g., docetaxel) is added to the samples before extraction.[15]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column for separation of the parent drug and its metabolites.[13][14] A gradient mobile phase is typically used.[15]
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.[13][14] The analysis is performed in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.[14]
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard against a calibration curve.[15]
In Vitro Tubulin Polymerization Assay
This assay is used to determine the direct effect of a compound on tubulin assembly.[16]
-
Reagents: Purified tubulin, GTP, and a buffer solution are required. The test compound is dissolved in a suitable solvent like DMSO.[16]
-
Procedure: Tubulin is incubated at 37°C in the presence of GTP and varying concentrations of the test compound.[16]
-
Measurement: The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance at 350 nm over time.[16]
-
Analysis: Kinetic parameters, such as the rate of polymerization and the maximum polymer mass, are calculated from the absorbance curves to assess the inhibitory or promoting effect of the compound.[16]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of a tubulin polymerization inhibitor is a critical determinant of its clinical efficacy and safety. Paclitaxel, as a representative of this class, demonstrates complex pharmacokinetics characterized by extensive distribution and hepatic metabolism. A thorough understanding of these properties, obtained through rigorous experimental protocols, is essential for the development and optimal use of novel tubulin-targeting agents in oncology. The interplay between the drug's mechanism of action and its pharmacokinetic behavior underscores the importance of a multidisciplinary approach in drug development.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of paclitaxel after oral administration in combination with cyclosporin A and after i.v. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profile of paclitaxel in the plasma, lung, and diaphragm following intravenous or intrapleural administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application … [ouci.dntb.gov.ua]
- 14. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tubulin Polymerization-IN-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy, mechanism of action, and experimental protocols related to Tubulin polymerization-IN-33, a novel inhibitor of tubulin polymerization with significant antitumor activity. The information presented is intended to support further research and development of this promising therapeutic candidate.
Core Efficacy Data
This compound has demonstrated potent and dose-dependent antitumor efficacy in preclinical in vivo models. The compound effectively inhibits tumor growth with a favorable safety profile, as evidenced by the lack of significant weight loss in treated animals.
Quantitative Summary of In Vivo Efficacy
The following table summarizes the key quantitative data from in vivo studies of this compound in a 4T1 xenograft mouse model.[1]
| Parameter | Details |
| Animal Model | 4T1 xenograft mouse model |
| Compound | This compound |
| Dosing Regimen | 5, 10, or 20 mg/kg |
| Administration | Tail intravenous injection |
| Frequency | Every other day |
| Duration | 12 days |
| Tumor Growth Inhibition | 49.2% (at 5 mg/kg), 58.1% (at 10 mg/kg), 84.0% (at 20 mg/kg) |
| Toxicity | No weight loss observed at any dose |
In Vitro Activity
The in vivo efficacy of this compound is supported by its potent in vitro activity against cancer cell lines and its direct inhibition of tubulin polymerization.
| Assay | Cell Line / Target | IC50 |
| Antiproliferative Activity | SGC-7910 cancer cells | 0.21 µM[1] |
| Tubulin Polymerization | 6.87 µM[1] |
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are critical for cell division. By inhibiting the polymerization of tubulin, the compound leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's in vivo efficacy and mechanism of action.
In Vivo Antitumor Efficacy Study
This protocol describes a xenograft model to assess the antitumor activity of a compound in vivo.
Methodology:
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Female BALB/c mice are acclimatized for at least one week before the experiment.
-
Tumor Implantation: A suspension of 4T1 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to treatment groups (vehicle control and different doses of this compound). The compound is administered via tail vein injection every other day for a specified duration (e.g., 12 days).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor weight between the treated and vehicle control groups.
-
Toxicity Evaluation: Body weight is monitored throughout the study as a general indicator of toxicity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. A stock solution of this compound is prepared in DMSO.
-
Assay Setup: The reaction is set up in a 96-well plate. Each well contains tubulin, a GTP solution, and either the test compound or vehicle control (DMSO).
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Data Acquisition: The absorbance at 340 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance readings. The IC50 value is calculated by plotting the inhibition of polymerization against the concentration of the compound.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., SGC-7910) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.
References
In-Depth Technical Guide: Tubulin Polymerization-IN-33 and G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data and detailed signaling pathways for the compound "Tubulin polymerization-IN-33". This guide provides a comprehensive overview of the established mechanisms of tubulin polymerization inhibitors that induce G2/M cell cycle arrest, using representative data and methodologies applicable to compounds of this class, such as those from the oxazoloisoindole family.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound is described as an inhibitor of microtubule polymerization belonging to the oxazoloisoindole class[1]. Like other compounds in this category, its primary mechanism of action is the disruption of microtubule dynamics, which are fundamental to various cellular processes, most critically, mitosis[2][3].
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division[2][4].
Tubulin polymerization inhibitors, such as this compound, typically bind to tubulin subunits, preventing their assembly into microtubules[2][5]. This disruption of microtubule formation activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle at the G2/M transition phase to prevent chromosomal missegregation, leading to G2/M arrest[5][6]. Prolonged arrest in this phase can ultimately trigger apoptosis (programmed cell death) in cancer cells[5][6].
Quantitative Data Summary
The following tables present representative quantitative data that would be expected from studies on a potent tubulin polymerization inhibitor.
Table 1: In Vitro Antiproliferative Activity
This table illustrates the half-maximal inhibitory concentration (IC50) of a hypothetical tubulin inhibitor against various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | Representative IC50 (nM) |
| HeLa | Cervical Cancer | 8.5 |
| HT-29 | Colorectal Adenocarcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.7 |
| MCF-7 | Breast Adenocarcinoma | 10.2 |
| K-562 | Chronic Myelogenous Leukemia | 6.8 |
Table 2: Cell Cycle Analysis by Flow Cytometry
This table demonstrates the effect of a tubulin polymerization inhibitor on the cell cycle distribution of a cancer cell line (e.g., HeLa) after 24 hours of treatment.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2% | 20.5% | 24.3% |
| Tubulin Inhibitor (10 nM) | 15.8% | 8.1% | 76.1% |
| Nocodazole (Positive Control) | 18.3% | 9.5% | 72.2% |
Key Experimental Protocols
Detailed methodologies for investigating the effects of a tubulin polymerization inhibitor are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the compound's effect on the polymerization of purified tubulin in a cell-free system.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm[2][3].
-
Protocol:
-
Reconstitute purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a reaction mixture containing the tubulin solution, GTP (to promote polymerization), and various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Incubate the mixture in a temperature-controlled spectrophotometer at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase compared to the control[2].
-
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the compound on cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells[2].
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC50 value[2].
-
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Protocol:
-
Culture cancer cells and treat them with the test compound or vehicle control for a designated time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for G2/M Regulatory Proteins
This method detects the levels of specific proteins that regulate the G2/M transition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Treat cells with the test compound and prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key G2/M regulatory proteins such as Cyclin B1, and phosphorylated forms of CDK1 and Histone H3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of Cyclin B1 and phosphorylated CDK1 is indicative of a G2/M arrest[5].
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes involved in the action of tubulin polymerization inhibitors.
Caption: Signaling pathway of G2/M arrest by tubulin inhibitors.
Caption: Experimental workflow for G2/M arrest confirmation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization-IN-33 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-33 is a small molecule inhibitor belonging to the oxazoloisoindole class of compounds that target microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting the polymerization of tubulin, the primary building block of microtubules, this compound disrupts these vital cellular processes, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This mechanism of action makes it a compound of significant interest for cancer research and therapeutic development.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The protocols detailed below are based on established methodologies for characterizing tubulin polymerization inhibitors and can be adapted for specific research needs.
Physicochemical Properties and Solubility
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). To do so, dissolve the compound in DMSO by vortexing. Gentle warming in a 37°C water bath can aid in dissolution. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Data Presentation: Antiproliferative Activity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is not publicly available at this time. However, the following table presents representative IC50 values for other potent oxazoloisoindole-based tubulin polymerization inhibitors to provide an expected range of activity.
| Compound Class | Cell Line | IC50 (µM) |
| Oxazoloisoindole | HL-60 (Leukemia) | 0.02 - 5.5 |
| Oxazoloisoindole | HL-60R (Multidrug-Resistant Leukemia) | 0.03 - >10 |
| Oxazoloisoindole | Diffuse Malignant Peritoneal Mesothelioma | Potent Activity |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for an appropriate duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells with warm PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound
-
96-well plate (black, clear bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in GTB with glycerol.
-
Compound Addition: Add serial dilutions of this compound to the wells of the 96-well plate. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General workflow for cellular assays.
Application Notes and Protocols for Tubulin Polymerization-IN-33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of Tubulin Polymerization-IN-33 in immunofluorescence-based cellular assays. This document is intended to guide researchers in visualizing and analyzing the effects of this compound on the microtubule network in cultured cells.
Introduction
This compound is an oxazoloisoindole-based small molecule inhibitor of tubulin polymerization.[1] By interfering with the dynamic instability of microtubules, which are critical components of the cytoskeleton, this compound disrupts essential cellular processes such as mitosis, cell motility, and intracellular transport.[2][3] This disruption leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis, making this compound a compound of interest for cancer research and drug development.[4][5]
The following sections detail the mechanism of action, provide a summary of available quantitative data for a closely related compound as a reference, and offer a step-by-step protocol for an immunofluorescence assay to observe the cellular effects of this compound.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. The formation of microtubules involves the polymerization of α- and β-tubulin heterodimers into protofilaments, which then assemble into a hollow cylindrical structure. This dynamic process of polymerization and depolymerization is fundamental to many cellular functions, most notably the formation of the mitotic spindle during cell division.[6] Tubulin polymerization inhibitors, including compounds from the same class as this compound, typically bind to tubulin subunits, preventing their assembly into microtubules.[7][8] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle and can ultimately trigger programmed cell death.[4]
Caption: Mechanism of action of this compound.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Viability) | Varies by cell line (e.g., 20-100 nM) | Lymphoma Cell Lines | [9] |
| IC50 (Tubulin Polymerization) | ~1 µM | In vitro (biochemical assay) | [6] |
Note: The IC50 values for cell viability are typically lower than for the biochemical inhibition of tubulin polymerization due to the complex cellular environment and the critical dependence of rapidly dividing cells on microtubule dynamics.
Experimental Protocols
Immunofluorescence Protocol for Visualizing Microtubule Disruption
This protocol provides a detailed method for staining microtubules in cultured mammalian cells to visualize the effects of this compound.
Materials
-
Cultured mammalian cells (e.g., HeLa, A549, or a cell line relevant to your research)
-
Sterile glass coverslips
-
6-well or 24-well tissue culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20 - PBST)
-
Primary antibody: Anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit antibody (e.g., Alexa Fluor 488 or 568)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A starting range of 25 nM to 1 µM is recommended, based on data from similar compounds.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[4]
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.[7]
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature.[7]
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.[7]
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[7]
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Use the appropriate filter sets for DAPI (blue) and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488).
-
Capture images of control and treated cells using identical settings for accurate comparison.
-
Caption: Experimental workflow for immunofluorescence staining.
Expected Results
-
Control (DMSO-treated) cells: These cells should display a well-organized and dense network of fine, filamentous microtubules extending throughout the cytoplasm from the microtubule-organizing center.
-
This compound-treated cells: A dose- and time-dependent disruption of the microtubule network is expected. At lower concentrations or shorter incubation times, microtubules may appear fragmented and disorganized. At higher concentrations or longer incubation times, the microtubule network is anticipated to be significantly depolymerized, resulting in a diffuse cytoplasmic staining of tubulin subunits and a loss of filamentous structures.[7]
Troubleshooting
-
High Background: Ensure adequate washing steps and effective blocking. The primary antibody concentration may need to be optimized.
-
Weak Signal: The primary antibody may be too dilute, or the permeabilization step may be insufficient. Ensure the secondary antibody is protected from light.
-
Cell Detachment: Handle the cells gently during washing steps. Ensure the coverslips were properly coated if necessary for your cell type.
By following this protocol, researchers can effectively utilize this compound as a tool to study the role of microtubule dynamics in various cellular processes and to assess its potential as a therapeutic agent.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Live-Cell Imaging with Tubulin Polymerization-IN-33
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Tubulin Polymerization-IN-33 is a research compound with limited published data. The following application notes and protocols are based on the known properties of similar tubulin-targeting agents and established live-cell imaging methodologies.[1] These guidelines serve as a starting point for experimental design and will require optimization for specific cell lines and experimental conditions.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α/β-tubulin dimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] The dynamic instability of microtubules is a key regulatory feature, making them a significant target in cancer therapy and cell biology research.[3][4]
This compound is a small molecule inhibitor of tubulin polymerization.[1] By binding to tubulin subunits, it disrupts the formation of microtubules, leading to mitotic arrest and inhibition of cell proliferation.[1][5] These characteristics make this compound a valuable tool for studying microtubule dynamics in real-time within living cells. This document provides an overview of its proposed mechanism, quantitative characteristics, and detailed protocols for its application in live-cell imaging.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It is hypothesized to bind to β-tubulin at or near the colchicine-binding site, preventing the incorporation of tubulin dimers into growing microtubule polymers. This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase.[4][5]
Mechanism of this compound Action.
Quantitative Data Summary
The following tables provide representative quantitative data based on typical values for potent tubulin inhibitors.[5][6] Users must determine these values empirically for their specific experimental system.
Table 1: Physicochemical Properties & Handling
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₂O₆ | [1] |
| Molecular Weight | 476.5 g/mol | Approximate value; refer to lot-specific data. |
| Appearance | Solid Powder | |
| Storage | -20°C, protect from light | [1] |
| Stock Solution | 10 mM in anhydrous DMSO | Recommended for preparing high-concentration stocks.[7] |
| Aqueous Solubility | Insoluble | Dilute DMSO stock into aqueous media immediately before use.[7] |
Table 2: Representative Biological Activity
| Parameter | Value Range | Cell Line(s) | Notes |
|---|---|---|---|
| GI₅₀ (50% Growth Inhibition) | 0.1 - 5 µM | Various Cancer Lines (e.g., HeLa, A549) | Highly cell-line dependent. Determine empirically via cytotoxicity assay (Protocol 3).[6] |
| In Vitro Tubulin Polymerization IC₅₀ | 0.5 - 10 µM | Purified Bovine Tubulin | Measures direct inhibition of tubulin assembly.[4] |
| Effective Live-Cell Imaging Conc. | 50 - 500 nM | HeLa, U2OS | Concentration for visualizing microtubule disruption without inducing rapid cell death. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Disruption
This protocol details how to visualize the effects of this compound on the microtubule network in real-time using a fluorescent tubulin marker.
Workflow for Live-Cell Imaging with this compound.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescent microtubule probe (e.g., SiR-Tubulin, Tubulin Tracker™ Green)[8]
-
This compound (10 mM stock in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes to achieve 50-70% confluency at the time of the experiment.[6]
-
Microtubule Labeling: On the day of imaging, label microtubules according to the probe manufacturer's instructions. For SiR-Tubulin, a typical concentration is 100-500 nM incubated for 1-2 hours.[5]
-
Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe. This step may be optional for some probes.[9]
-
Inhibitor Treatment: Prepare working solutions of this compound in the imaging medium. A starting concentration range of 100 nM to 2 µM is recommended. Replace the medium in the dish with the inhibitor-containing medium. Also prepare a vehicle control dish (containing the same final concentration of DMSO).
-
Live-Cell Imaging:
-
Place the dish on the microscope stage and allow cells to equilibrate for at least 15 minutes.
-
Acquire time-lapse images. To capture microtubule depolymerization, an imaging interval of 1-5 minutes for a duration of 2-6 hours is recommended.[6]
-
Use the lowest laser power necessary to minimize phototoxicity.[6]
-
-
Data Analysis: Observe changes in the microtubule network over time. Quantify parameters such as microtubule density, length, and fragmentation using image analysis software (e.g., Fiji/ImageJ).[5]
Expected Results:
-
Vehicle Control: Cells will display a stable, filamentous microtubule network. Dynamic instability (growth and shrinkage) should be observable at high temporal resolution.
-
IN-33 Treatment: A time- and dose-dependent disruption of the microtubule network will be observed, characterized by filament shortening, fragmentation, and eventual depolymerization. Cells may be observed arresting in mitosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the G2/M arrest induced by this compound.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Cold 70% ethanol (B145695)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with various concentrations of this compound (e.g., 0.5x, 1x, 5x the GI₅₀ value) for 18-24 hours. Include a vehicle control.[5]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes in the dark, then analyze the DNA content by flow cytometry. The G2/M population will have twice the DNA content of the G1 population.
Expected Results: Treatment with this compound should result in a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle control.
Protocol 3: Cytotoxicity Assay (MTS/MTT)
This protocol determines the GI₅₀ value of this compound in a specific cell line.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the assay. Allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 48-72 hours.[10]
-
Assay: Add the MTS or MTT reagent according to the manufacturer's protocol and incubate until a color change is apparent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[10]
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI₅₀ value.
Application in Signaling Pathway Analysis
Disruption of microtubule dynamics has profound effects on cellular signaling, particularly pathways governing cell cycle progression and apoptosis.
Studying the Spindle Assembly Checkpoint (SAC): Live-cell imaging with this compound can be combined with fluorescent reporters for SAC proteins (e.g., Mad2-GFP) to visualize their recruitment to kinetochores upon microtubule disruption. This allows for a direct investigation of the signaling cascade that leads to mitotic arrest.
Role of IN-33 in activating the Spindle Assembly Checkpoint.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No effect on microtubules | Compound concentration too low. | Perform a dose-response experiment to find the optimal concentration. |
| Inactive compound. | Use a fresh aliquot of the compound; verify stock concentration. | |
| Rapid cell death/blebbing | Compound concentration too high (acute toxicity). | Lower the concentration for imaging experiments. Use a range below the GI₅₀. |
| Phototoxicity. | Reduce laser power and/or exposure time. Increase imaging interval. | |
| High background fluorescence | Excess fluorescent probe. | Ensure adequate washing steps after labeling. Optimize probe concentration. |
| Compound autofluorescence. | Image a control dish with the compound but without the fluorescent probe to check for autofluorescence in your channel of interest. | |
| Precipitation in media | Poor aqueous solubility. | Ensure the final DMSO concentration is low (<0.5%). Prepare fresh dilutions from stock immediately before use. |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Tubulin Polymerization-IN-33 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their physiological roles.[1] Consequently, disruption of microtubule dynamics has emerged as a clinically validated and effective strategy in cancer therapy.[1] Tubulin polymerization inhibitors interfere with the formation of microtubules, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1]
Tubulin polymerization-IN-33 is an inhibitor of microtubulin polymerization, identified as a member of the[1][2] oxazoloisoindole class of compounds.[3] It has been noted as an effective anti-proliferative agent against NCI series cancer cells.[3] These characteristics make this compound a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer therapeutics. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Mechanism of Action
This compound exerts its biological effect by inhibiting the polymerization of tubulin dimers into microtubules. By binding to tubulin subunits, it prevents their assembly, thereby disrupting the dynamic equilibrium of the microtubule network.[4][5] This interference with microtubule formation activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[4][6][7] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death.[1][8]
Data Presentation
The following table summarizes representative quantitative data for a potent tubulin polymerization inhibitor, presented as an example for this compound. Specific experimental values for this compound are not currently available in the public domain and should be determined empirically.
| Assay Type | Parameter | Value | Description |
| Biochemical Assay | IC₅₀ (Tubulin Polymerization) | 0.1 - 1 µM | Concentration required to inhibit tubulin polymerization by 50% in a cell-free assay. |
| Cell-Based Assay (e.g., HeLa cells) | GI₅₀ (Growth Inhibition) | 10 - 100 nM | Concentration required to inhibit the growth of cancer cells by 50%. |
| Cell-Based Assay (e.g., A549 cells) | EC₅₀ (Mitotic Arrest) | 50 - 500 nM | Concentration required to induce mitotic arrest in 50% of the cell population. |
Experimental Protocols
High-throughput screening for tubulin polymerization inhibitors can be effectively conducted using either turbidity-based or fluorescence-based in vitro assays.[1] Both methods are amenable to a 96-well or 384-well plate format.[1][9]
High-Throughput Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density (OD) at 340 nm.[1]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1]
-
GTP solution (10 mM)[1]
-
Glycerol
-
Test compounds (including this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole, Colchicine)[1]
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)[1]
-
Pre-chilled 384-well plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm[1]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.[4]
-
Prepare serial dilutions of test compounds and controls in DMSO, then dilute in General Tubulin Buffer to a 10X final concentration.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.[10]
-
Using an automated liquid handler, dispense 5 µL of 10X compound solutions into the wells of a pre-chilled 384-well plate.[9]
-
To initiate polymerization, add 45 µL of the cold tubulin solution containing 1 mM GTP to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.[4]
-
The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve.[1]
-
Inhibition is observed as a decrease in both the Vmax and the final OD compared to the vehicle control (DMSO).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)
This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[11]
Materials:
-
All materials from the turbidity-based assay
-
Fluorescent reporter dye (e.g., DAPI)
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare reagents as in the turbidity-based assay.
-
Add the fluorescent reporter to the General Tubulin Buffer at a concentration that gives an optimal signal-to-background ratio.
-
-
Assay Procedure:
-
Follow the same procedure as the turbidity-based assay for adding compounds and the tubulin solution (now containing the fluorescent reporter) to the 384-well plate.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for DAPI, excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.
-
Analyze the data similarly to the turbidity-based assay, with the increase in fluorescence intensity representing the rate of polymerization.
-
Cell-Based Anti-Proliferative Assay (MTS Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
384-well clear-bottom cell culture plates
-
This compound and control compounds
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
MTS Assay and Data Analysis:
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Pipetting errors; Air bubbles | Use calibrated pipettes; Ensure proper mixing; Centrifuge plates briefly after reagent addition. |
| No or low polymerization in control wells | Inactive tubulin; Incorrect buffer composition or pH | Use fresh, properly stored tubulin; Verify buffer composition and pH.[5] |
| High background signal in fluorescence assay | Compound autofluorescence | Run a control with the compound in buffer without tubulin to measure background fluorescence.[5] |
| Compound precipitation | Poor solubility | Check compound solubility in the assay buffer; Centrifuge compound dilutions before adding to the assay.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization-IN-33 for Inhibiting Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical process for microtubule dynamics, which play a fundamental role in various cellular functions, including cell division, intracellular transport, and cell migration.[1][2] The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[3] Tubulin polymerization inhibitors, such as vinca (B1221190) alkaloids and taxanes, have been successfully used as anticancer agents for decades.[1][4] These agents interfere with the assembly or disassembly of microtubules, leading to cell cycle arrest, apoptosis, and inhibition of cell migration.[1][5][6]
Tubulin polymerization-IN-33 is a novel small molecule inhibitor belonging to the[1][4] oxazoloisoindole class that targets microtubule polymerization.[7] It has demonstrated anti-proliferative activity against various cancer cell lines.[7] This document provides detailed application notes and experimental protocols for researchers interested in investigating the potential of this compound as an inhibitor of cancer cell migration.
Mechanism of Action
This compound functions by inhibiting the polymerization of tubulin heterodimers (α- and β-tubulin) into microtubules.[5][7] This disruption of microtubule dynamics leads to several downstream cellular effects that contribute to its anti-cancer properties:
-
Disruption of the Cytoskeleton: Microtubules are essential components of the cellular cytoskeleton, providing structural support and maintaining cell shape. By inhibiting tubulin polymerization, this compound compromises the integrity of the microtubule network, which is crucial for the directional movement of cells.
-
Interference with Cell Migration Machinery: Cell migration is a complex process that involves the coordinated regulation of the cytoskeleton. Microtubules play a pivotal role in establishing cell polarity, the formation of lamellipodia and filopodia, and the trafficking of adhesion molecules.[2] Inhibition of tubulin polymerization disrupts these processes, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues.
-
Induction of Cell Cycle Arrest: Proper microtubule function is essential for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors cause a G2/M phase cell cycle arrest by disrupting spindle formation, ultimately leading to apoptosis in cancer cells.[4][8]
The following diagram illustrates the general mechanism of action of tubulin polymerization inhibitors.
Caption: Mechanism of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | % Inhibition of Polymerization (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0 |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| Positive Control (e.g., Nocodazole) | 10 |
Table 2: Anti-proliferative Activity (MTT Assay)
| Cell Line | IC₅₀ (µM) for this compound (Mean ± SD) |
| Cancer Cell Line A | |
| Cancer Cell Line B | |
| Normal Cell Line |
Table 3: Inhibition of Cancer Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control (DMSO) | - | |
| This compound | 0.1 | |
| 1 | ||
| 10 |
Table 4: Inhibition of Cancer Cell Invasion (Transwell Assay)
| Treatment | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0 | |
| This compound | 0.1 | ||
| 1 | |||
| 10 |
Experimental Protocols
The following diagram illustrates a general experimental workflow for evaluating the effect of this compound on cancer cell migration.
Caption: Experimental Workflow.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
G-PEM buffer (General Tubulin Buffer)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of this compound and the positive control in G-PEM buffer.
-
Add 5 µL of the compound dilutions or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 50 µL of the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay measures the effect of this compound on the directional migration of a confluent cell monolayer.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Transwell Migration Assay
This assay quantifies the chemotactic migration of cancer cells through a porous membrane in response to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Vehicle control (DMSO)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if necessary.
-
Resuspend cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C for a duration appropriate for the cell line (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Signaling Pathway Analysis
Microtubule dynamics are intricately linked to signaling pathways that regulate cell migration, such as the Rho GTPase pathway.[2] The following diagram depicts a simplified signaling pathway that can be investigated.
Caption: Microtubule-Related Signaling.
To investigate the effect of this compound on these signaling pathways, Western blotting can be performed to analyze the expression and phosphorylation status of key proteins such as RhoA, Rac1, and their downstream effectors.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Tubulin Polymerization-IN-33 in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D cell cultures.[1][2] These models better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as intricate cell-cell and cell-matrix interactions.[1][2] Tubulin polymerization inhibitors are a critical class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5] This document provides detailed application notes and protocols for the utilization of Tubulin Polymerization-IN-33, an oxazoloisoindole microtubule polymerization inhibitor, in 3D spheroid models.[6] While specific data on this compound in 3D models is emerging, the following protocols are based on established methodologies for similar compounds and provide a robust framework for its evaluation.
Mechanism of Action
This compound is described as an inhibitor of microtubulin polymerization.[6] Like other inhibitors in its class, it is presumed to bind to tubulin subunits, preventing their assembly into microtubules.[3][4] This disruption of microtubule dynamics is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[7][8] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[9]
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Scaffold-Free Method)
This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well in 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.[10][11]
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in ULA plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72 hours).
Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells.[12][13]
Materials:
-
Treated 3D spheroids in ULA plates
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14][15]
Materials:
-
Treated 3D spheroids in ULA plates
-
Caspase-Glo® 3/7 3D Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Follow the same initial steps as the CellTiter-Glo® 3D assay to equilibrate the plate and reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix by shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for at least 30 minutes (incubation time may need optimization depending on the cell line and spheroid size).
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 5: Protein Extraction and Western Blotting
This protocol allows for the analysis of specific protein expression levels within the spheroids.[16][17][18]
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-tubulin, anti-phospho-histone H3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Carefully collect spheroids from each treatment group into microcentrifuge tubes.
-
Wash the spheroids with cold PBS and centrifuge at a low speed.
-
Aspirate the supernatant and add cold RIPA buffer.
-
Mechanically disrupt the spheroids by pipetting or using a tissue homogenizer on ice.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using the BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, antibody incubation, and chemiluminescent detection as per standard Western blotting protocols.[19]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Spheroid Size (µm) | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | ~300 | 72 | 5.2 |
| A549 | ~400 | 72 | 8.9 |
| HCT-116 | ~350 | 72 | 3.5 |
Table 2: Hypothetical Quantitative Western Blot Analysis of Protein Expression
| Protein | Treatment (IC50 concentration) | Fold Change vs. Control |
| Phospho-Histone H3 (Ser10) | This compound | + 4.5 |
| Cleaved PARP | This compound | + 3.8 |
| β-Tubulin | This compound | - 1.2 (Polymerized fraction) |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of the experimental design.
Conclusion
The use of this compound in 3D spheroid models offers a promising avenue for preclinical cancer research. The protocols outlined in this document provide a comprehensive framework for assessing its efficacy and mechanism of action in a more physiologically relevant context than traditional 2D cultures. By leveraging these advanced in vitro systems, researchers can gain more predictive insights into the potential therapeutic utility of novel tubulin polymerization inhibitors. It is important to note that the specific concentrations and incubation times may require optimization depending on the cell line and the specific characteristics of the spheroids.
References
- 1. 3D Cell Culture Models | Oncohema Key [oncohemakey.com]
- 2. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 14. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 17. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. 3D spheroid culture enhances survival and therapeutic capacities of MSCs injected into ischemic kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization-IN-33 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of antineoplastic agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for the study of Tubulin polymerization-IN-33, a representative compound from the[1][2]oxazolo[5,4-e]isoindole class of tubulin polymerization inhibitors, in the context of lung cancer research. While specific data for a compound explicitly named "this compound" is not available in the public domain, the data presented herein is based on published research on structurally related[1][2]oxazolo[5,4-e]isoindoles and their analogs, which exhibit potent anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). These compounds function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[1][3].
Mechanism of Action
This compound and its analogs exert their cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including the formation of the mitotic spindle during cell division[1][3]. By disrupting microtubule dynamics, these compounds trigger the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately culminates in the activation of the apoptotic cascade and programmed cell death[1][3].
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative activity of representative[1][2]oxazolo[5,4-e]isoindole compounds against a panel of human non-small cell lung cancer (NSCLC) cell lines from the NCI-60 screen.
Table 1: Anti-proliferative Activity (GI50 in µM) of Representative[1][2]oxazolo[5,4-e]isoindole Analogs in NSCLC Cell Lines
| Compound | A549 | EKVX | HOP-62 | HOP-92 | NCI-H226 |
| Analog 1 | 2.34 | 3.00 | 2.22 | 1.27 | 1.99 |
| Analog 2 | 0.95 | 2.67 | 0.69 | 0.52 | 2.54 |
Data is derived from studies on pyrrolo[3',4':3,4]cyclohepta[1,2-d][1][2]oxazoles, a closely related class of tubulin inhibitors, as a proxy for this compound[2].
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of pyrrolo[3’,4’:3,4]cyclohepta[1,2-d][1,2]oxazoles as promising new candidates for the treatment of lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tubulin polymerization-IN-33 solubility in PBS and DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tubulin Polymerization-IN-33 in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (B87167) (DMSO). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing high-concentration stock solutions of tubulin polymerization inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] These compounds are often highly insoluble in aqueous solutions.[2]
Q2: What is the solubility of this compound in DMSO?
Q3: Is this compound soluble in PBS?
A3: Based on data for similar compounds, this compound is expected to be insoluble or poorly soluble in aqueous buffers like PBS.[1] For experimental assays requiring an aqueous buffer, it is standard practice to first dissolve the compound in DMSO to create a high-concentration stock solution and then dilute this stock solution into the aqueous buffer (e.g., PBS) to the desired final concentration.[1]
Q4: What is the maximum final concentration of DMSO that should be used in a tubulin polymerization assay?
A4: To avoid solvent-induced effects on tubulin polymerization and cell viability, the final concentration of DMSO in your assay should be kept low, typically at or below 0.5%.[1] It is also crucial to include a vehicle control with the same final concentration of DMSO to account for any potential effects of the solvent itself.[1] High concentrations of DMSO (6-12% v/v) have been shown to promote tubulin assembly, which could interfere with the interpretation of results for compounds that also induce polymerization.[3][4]
Q5: I am observing precipitation when I dilute my DMSO stock solution into PBS. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The desired final concentration of the compound in PBS may be above its solubility limit. Try using a lower final concentration.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Centrifuge before use: If slight precipitation is observed, centrifuge your final working solution and use the supernatant for your experiment.[1] This will remove insoluble aggregates that could interfere with your assay.[1]
-
Consider a different buffer: While PBS is common, other buffers used for tubulin polymerization assays, such as General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), might offer slightly better solubility for your compound.[1]
Quantitative Data Summary
The following table summarizes the solubility of a closely related compound, Tubulin Polymerization-IN-34, which can be used as an estimate for this compound.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | ~1 mg/mL | May require warming to fully dissolve.[1] |
| Water | Insoluble | Not recommended for primary stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution briefly and/or sonicate in a water bath until the compound is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to minimize repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.[1]
Protocol 2: Preparation of Working Solutions for a Tubulin Polymerization Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate aqueous assay buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1]
Procedure:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in all working solutions, including the vehicle control, is consistent and ideally ≤ 0.5%.[1]
-
If any precipitation is observed, centrifuge the working solutions before adding them to the assay plate.[1]
Visualizations
References
How to dissolve Tubulin polymerization-IN-33 for experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using Tubulin Polymerization-IN-33 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO). For aqueous buffers, the compound is generally considered insoluble and is not recommended for primary stock solutions.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, add the calculated volume of anhydrous DMSO to the vial containing the powdered compound.[1] To ensure the compound is completely dissolved, it is recommended to vortex the vial briefly and/or sonicate it in a water bath.[1]
Q3: What is the recommended storage condition for the stock solution?
A3: The stock solution should be stored at -20°C or -80°C for long-term stability.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] When stored correctly, the solution should remain stable for several months.[1]
Q4: How do I prepare working solutions for my experiments?
A4: Fresh working solutions should be prepared on the day of the experiment. This is done by diluting the high-concentration stock solution in the appropriate aqueous assay buffer, such as PBS or a general tubulin buffer.[1]
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: To prevent solvent effects on tubulin polymerization and cell viability, the final concentration of DMSO in the assay should be kept low, typically at or below 0.5%.[1] It is crucial to include a vehicle control with the same final concentration of DMSO to account for any potential solvent-related effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | The compound has low solubility in aqueous solutions. | Centrifuge the compound dilutions before adding them to the assay to remove any precipitate.[1] Visually inspect the wells for any signs of precipitation.[2] If precipitation is observed, consider reducing the compound's concentration.[2] |
| Inconsistent Experimental Results | Pipetting errors, especially with small volumes. | Use calibrated pipettes and exercise caution when handling small volumes. Preparing a master mix for your dilutions can also help ensure consistency.[1] |
| High Background Signal in Assay | The compound may be precipitating or exhibiting autofluorescence. | Check for any turbidity in the solution and centrifuge the compound dilutions before use.[1] To check for autofluorescence, run a control experiment with the compound in the buffer but without tubulin.[1] |
| No or Low Polymerization in Control Group | The tubulin may be inactive, or the buffer composition may be incorrect. | Use fresh or properly stored tubulin and avoid repeated freeze-thaw cycles.[2] Verify the composition and pH of the polymerization buffer to ensure they are correct.[1][2] |
Quantitative Data Summary
The following table summarizes the solubility of compounds similar to this compound in various solvents. This data is based on preliminary assessments and may vary depending on the specific purity and solid-state form of the compound.[1]
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | ~1 mg/mL | May require warming to fully dissolve.[1] |
| Water | Insoluble | Not recommended for primary stock solutions.[1] |
Detailed Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microtubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the Required Volume of DMSO: Based on the molecular weight of this compound (C₂₇H₂₈N₂O₆: 476.52 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = ((Mass of compound (mg) / 476.52) / 10) * 1,000,000
-
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[1]
-
Ensure Complete Dissolution: Vortex the vial briefly and, if necessary, sonicate it in a water bath until the compound is fully dissolved.[1]
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
-
Store Properly: Store the aliquots of the stock solution at -20°C or -80°C for long-term storage.[1][2]
Experimental Workflow
Caption: Workflow for dissolving this compound.
References
Troubleshooting inconsistent results with Tubulin polymerization-IN-33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tubulin polymerization-IN-33. The information is designed to help address common issues and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of microtubule polymerization.[1] Like other inhibitors in its class, it likely functions by binding to tubulin subunits, preventing their assembly into microtubules.[2] This disruption of microtubule dynamics is crucial for various cellular processes, most notably mitosis.[2][3] By interfering with the formation of the mitotic spindle, this compound can lead to cell cycle arrest in the G2/M phase and subsequently inhibit the proliferation of cancer cells.[2][4]
Q2: What are some common causes of inconsistent results in tubulin polymerization assays?
A2: Inconsistent results in tubulin polymerization assays can stem from several factors, including the integrity of the reagents and procedural variability.[5] Key areas to scrutinize include the quality of the tubulin, the concentration and stability of GTP, buffer conditions, and the handling of the inhibitor itself.[5][6]
Q3: My control wells (without this compound) are not showing polymerization. What could be the issue?
A3: A complete lack of polymerization in control wells typically points to a critical problem with one of the core components of the assay.[5] This could be due to inactive tubulin, degraded GTP, or incorrect buffer composition.[5][7] Ensure your tubulin has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[5][6] It is also crucial to use a fresh solution of GTP, as it is essential for polymerization.[5]
Q4: I am observing a very short or non-existent lag phase in my polymerization curve. What does this indicate?
A4: A shortened or absent lag phase, which represents the nucleation step of microtubule formation, often suggests the presence of pre-existing tubulin aggregates or "seeds" in your reaction.[6] These seeds act as a template for rapid elongation, bypassing the slower nucleation process.[6] To remedy this, it is recommended to clarify your tubulin stock by ultracentrifugation before starting the assay.[6]
Q5: Can the solvent for this compound affect the assay?
A5: Yes, the solvent can have a significant impact. Many small molecule inhibitors are dissolved in DMSO, and high concentrations of DMSO can inhibit tubulin polymerization.[4] It is important to keep the final DMSO concentration in the assay consistent across all wells and as low as possible, typically not exceeding 2%.[4][5] Always include a vehicle control with the same final DMSO concentration as your experimental wells.[4]
Troubleshooting Inconsistent Results
Table 1: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| No polymerization in control wells | Inactive tubulin due to improper storage or handling. | Use a fresh aliquot of high-quality, polymerization-competent tubulin stored at -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Degraded GTP. | Prepare a fresh solution of GTP. Store stock solutions in small aliquots at -20°C or -80°C.[5] | |
| Incorrect buffer composition (e.g., pH, MgCl2 concentration). | Prepare fresh polymerization buffer and verify the pH and concentrations of all components.[6] | |
| High background signal or precipitate formation | This compound is precipitating at the assay concentration. | Visually inspect the wells for precipitation. Run a control with the inhibitor in the assay buffer without tubulin. If precipitation occurs, consider lowering the inhibitor concentration or trying a different solvent system.[4] |
| Weak or low signal in control wells | Suboptimal concentration of tubulin or GTP. | Ensure the concentrations of tubulin and GTP are optimal for the assay.[5] |
| Suboptimal pathlength for absorbance assays. | Consider using half-area plates to increase the pathlength and optimize the signal.[5] | |
| Variability between replicate wells | Inconsistent pipetting or mixing. | Use a multichannel pipette for consistency and ensure thorough mixing of reagents.[5] |
| Temperature gradients across the plate. | Pre-warm the 96-well plate in the spectrophotometer for a few minutes before initiating the reaction to ensure a uniform temperature.[5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in light scattering (absorbance) as microtubules form.[2]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[8]
-
GTP solution (10 mM)[8]
-
Glycerol[8]
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)[8]
-
Pre-warmed 96-well microplate[2]
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm[2][9]
Procedure:
-
Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.[9] Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.[9]
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO for the control.[9]
-
Add the tubulin solution to each well.[9]
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.[9]
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C.[9]
-
Measure the absorbance at 340 nm every minute for 60 minutes.[9]
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[2]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a turbidimetric tubulin polymerization assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Off-target effects of Tubulin polymerization-IN-33 in cells
Technical Support Center: Tubulin Polymerization-IN-33
Disclaimer: Due to the limited availability of specific data for this compound in publicly accessible literature, this technical support guide has been developed using information on the closely related and well-characterized compound, Tubulin polymerization-IN-32 , along with established principles for tubulin-targeting agents. Researchers should use this information as a general guide and validate all findings for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is anticipated to function as a microtubule-destabilizing agent, similar to other[1][2]oxazoloisoindole class compounds.[2] Its mechanism of action is centered on the disruption of microtubule dynamics, which are crucial for essential cellular functions, particularly mitosis.[1][3] It is believed to bind to the colchicine (B1669291) site on β-tubulin.[2] This binding event sterically hinders the conformational changes necessary for α- and β-tubulin heterodimers to polymerize into microtubules.[2][3] The disruption of microtubule assembly activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cells.[2][4]
Q2: What are the potential off-target effects of this compound?
A2: Like many small molecule inhibitors, this compound may exhibit off-target effects, particularly at higher concentrations.[5] While specific off-target liabilities for this compound are not well-documented, general concerns for tubulin inhibitors include:
-
Interaction with other proteins: The compound could bind to other proteins that have structurally similar binding pockets.[5]
-
Kinase Inhibition: A notable off-target effect for some compounds developed as tubulin inhibitors is the inhibition of various protein kinases.[6][7] The ATP-binding pocket of kinases can sometimes share structural similarities with the binding sites on tubulin.[6]
-
Toxicity in non-cancerous cells: Disruption of microtubule function can affect normal, healthy cells, which may lead to side effects like neuropathy and myelosuppression in a clinical context.[8]
It is crucial to perform selectivity screening, such as a broad kinase panel, to experimentally determine the off-target profile of this compound in your specific model.[5]
Q3: What is a recommended starting concentration for my cellular experiments?
A3: The optimal concentration will vary depending on the cell line and the experimental endpoint. Based on available data for the related compound, Tubulin polymerization-IN-32, a dose-response curve is recommended to determine the optimal working concentration.[5] Start with a low concentration (e.g., 10 nM) and extend to a high concentration (e.g., 100 µM).[5]
Table 1: In Vitro Activity of Tubulin Polymerization-IN-32 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Exposure Time (hours) |
|---|---|---|---|
| VL51 | Lymphoma | 1.4 | 72 |
| MINO | Lymphoma | 2.0 | 72 |
| HBL1 | Lymphoma | 1.9 | 72 |
| SU-DHL-10 | Lymphoma | 1.8 | 72 |
| NCI-H460 | Lung Cancer | 0.03 | Not Specified |
| A549/ATCC | Lung Cancer | 0.04 | Not Specified |
| OVCAR-3 | Ovarian Cancer | 0.04 | Not Specified |
| SK-OV-3 | Ovarian Cancer | 0.04 | Not Specified |
| PC-3 | Prostate Cancer | 0.04 | Not Specified |
| DU-145 | Prostate Cancer | 0.04 | Not Specified |
| HT29 | Colon Cancer | 0.03 | Not Specified |
| HCT-116 | Colon Cancer | 0.03 | Not Specified |
| U251 | Glioblastoma | 0.03 | Not Specified |
| SF-295 | Glioblastoma | 0.03 | Not Specified |
| SNB-19 | Glioblastoma | 0.03 | Not Specified |
| K-562 | Leukemia | 0.04 | Not Specified |
| SR | Leukemia | 0.04 | Not Specified |
| LOX IMVI | Melanoma | 0.03 | Not Specified |
| UACC-62 | Melanoma | 0.04 | Not Specified |
| MCF7 | Breast Cancer | 0.04 | Not Specified |
| MDA-MB-231/ATCC | Breast Cancer | 0.04 | Not Specified |
| NCI/ADR-RES | Breast Cancer | 85.8 | Not Specified |
| 786-0 | Renal Cancer | 0.04 | Not Specified |
| A498 | Renal Cancer | 0.04 | Not Specified |
| CAKI-1 | Renal Cancer | 0.04 | Not Specified |
Data is for Tubulin polymerization-IN-32, cited from[4][5].
Q4: How can I confirm that the observed cellular effects are due to tubulin polymerization inhibition?
A4: To confirm the on-target effect, you should perform experiments that directly assess microtubule integrity and function.
-
Immunofluorescence Microscopy: Treat cells with the compound and stain for α- or β-tubulin. Inhibition of tubulin polymerization will result in a disrupted and diffuse microtubule network compared to the well-defined filamentous network in control-treated cells.[5]
-
Cell Cycle Analysis: Perform flow cytometry on propidium (B1200493) iodide (PI) stained cells. A potent tubulin polymerization inhibitor should cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1][5]
-
In Vitro Tubulin Polymerization Assay: Use purified tubulin to directly measure the effect of your compound on microtubule assembly in a cell-free system.[1]
Troubleshooting Guides
Issue 1: High cell toxicity is observed at concentrations expected to be effective.
-
Possible Cause: The compound may be inhibiting other essential cellular proteins due to off-target effects.[5] At high concentrations, cytotoxicity may be independent of the primary antimitotic activity.
-
Troubleshooting Steps:
-
Perform a Selectivity Screen: Test the compound against a panel of relevant off-targets, such as a comprehensive kinase panel, to identify potential unintended interactions.[5]
-
Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects while still observing the desired phenotype.[5]
-
Reduce Treatment Duration: A shorter exposure time may be sufficient to observe on-target effects (e.g., G2/M arrest) while minimizing broader cytotoxicity.[5]
-
Apoptosis Assays: Use methods like Annexin V/PI staining to determine if the observed cell death is programmed (apoptosis), which is the expected outcome of prolonged mitotic arrest.
-
Issue 2: Inconsistent results are observed between experiments.
-
Possible Cause: Variability can stem from reagents, cell culture conditions, or procedural inconsistencies.
-
Troubleshooting Steps:
-
Reagent Integrity: Tubulin is a labile protein. Avoid repeated freeze-thaw cycles by preparing single-use aliquots and storing them at -80°C.[9][10] Ensure GTP stocks are fresh, as GTP is essential for polymerization.[11]
-
Cell Culture Conditions: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Procedural Consistency: Standardize all incubation times, reagent addition steps, and final solvent (e.g., DMSO) concentrations across all wells and experiments.
-
Issue 3 (In Vitro Assay): The control reaction shows no or very weak tubulin polymerization.
-
Possible Cause: This indicates a fundamental problem with the core components or conditions of the assay.
-
Troubleshooting Steps:
-
Confirm Tubulin Activity: Use a fresh, single-use aliquot of high-quality, polymerization-competent tubulin.[10] If the tubulin has been stored improperly, it may have denatured.[9] Consider running a positive control with a known polymerization enhancer like paclitaxel (B517696) to validate tubulin activity.[10]
-
Check GTP: GTP is required for polymerization and degrades over time. Prepare fresh GTP stock solutions before each experiment.[11]
-
Verify Buffer and Temperature: Ensure the polymerization buffer is at the correct pH (typically 6.8-7.0) and contains the necessary components like MgCl₂.[12] The reaction is highly temperature-dependent and must be maintained at 37°C.[11] Pre-warm the plate reader and all solutions.[11]
-
Issue 4 (In Vitro Assay): A high background signal is observed, or the test compound appears to increase the signal on its own.
-
Possible Cause: The compound may be precipitating out of solution or may be autofluorescent (in fluorescence-based assays), causing signal artifacts.[11]
-
Troubleshooting Steps:
-
Solubility Check: Run a control experiment with the test compound in the assay buffer without tubulin. Any increase in signal (absorbance or fluorescence) is likely due to compound precipitation or autofluorescence.[11]
-
Cold Depolymerization Control: True microtubule polymerization is reversible by cold treatment. At the end of an assay where an increase in signal is observed, place the plate on ice for 20-30 minutes. A decrease in signal indicates that polymerization occurred, while a persistent signal suggests compound precipitation.[13]
-
Filter the Compound: If precipitation is suspected, filter the compound stock solution through a 0.22 µm filter before use.[11]
-
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[1] Polymerization is monitored by the increase in light scattering (absorbance) as microtubules form.[1]
-
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel, nocodazole)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.[11]
-
On ice, prepare the complete polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol.[10]
-
Reconstitute tubulin to a final concentration of 2-3 mg/mL in the complete polymerization buffer. Keep on ice and use within one hour.[10]
-
Add serial dilutions of this compound or control compounds to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.[13]
-
Plot absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in different phases of the cell cycle following treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.[1]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[1][5]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1][5]
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M peak is indicative of mitotic arrest.
-
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the microtubule network within cells.
-
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde in PBS (Fixative)
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[2]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA for 1 hour.[2]
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[2]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Look for disruption and depolymerization of the microtubule network in treated cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Tubulin Polymerization-IN-33
Welcome to the technical support center for Tubulin polymerization-IN-33. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oxazoloisoindole that acts as a potent inhibitor of tubulin polymerization.[1] By binding to tubulin subunits, it disrupts the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.[2] This interference with microtubule assembly activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: I am not observing the expected G2/M arrest in my cell line after treatment. What could be the reason?
A2: Several factors could contribute to a lack of G2/M arrest. First, ensure the concentration of this compound is appropriate for your specific cell line by performing a dose-response experiment.[4] Cell lines exhibit varying sensitivities. Second, the incubation time may be insufficient for the cells to reach and arrest in mitosis. Finally, the cell line itself may have defects in its spindle assembly checkpoint or apoptotic pathways, making it less responsive to microtubule-disrupting agents.[3]
Q3: What are the known mechanisms of resistance to tubulin inhibitors like this compound?
A3: Resistance to tubulin inhibitors is a significant challenge and typically arises from two primary mechanisms.[5] The first is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, reducing its intracellular concentration.[6][7] The second major mechanism involves alterations to the drug's target, tubulin itself. This can include mutations in the β-tubulin gene that prevent the drug from binding effectively or changes in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, which is linked to resistance.[6][8]
Q4: How should I prepare and store this compound?
A4: this compound should be stored as a powder at -20°C.[1] For experiments, prepare a concentrated stock solution in a suitable solvent like DMSO.[4] It is recommended to store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Troubleshooting Guide: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules, often monitored by an increase in absorbance or fluorescence.[2][5]
Problem 1: No polymerization observed in the control (vehicle-only) wells.
A lack of polymerization in the control indicates a fundamental issue with the assay components or setup.[9]
-
Possible Causes & Solutions:
-
Inactive Tubulin: Tubulin is a labile protein. Ensure it is stored at -80°C, and avoid repeated freeze-thaw cycles.[9][10] If tubulin has been stored improperly or thawed and kept on ice for too long, it may be inactive.[10] Use a fresh aliquot of high-quality, polymerization-competent tubulin (>99% pure).[4]
-
Degraded GTP: GTP is essential for polymerization.[11] Prepare fresh GTP solutions and store them in aliquots at -20°C or -80°C.[9]
-
Incorrect Buffer Composition: The polymerization buffer is critical. Ensure the pH (typically 6.8-6.9), ionic strength, and concentrations of essential cofactors like MgCl2 are correct.[4][11]
-
Suboptimal Temperature: Tubulin polymerization is temperature-dependent and occurs efficiently at 37°C.[10] Ensure your plate reader is pre-warmed to 37°C and that the reaction plate is transferred to it immediately after adding the reagents to avoid polymerization starting at a lower temperature.[10][12]
-
Problem 2: High variability between replicate wells.
Inconsistent results across replicates often point to procedural inconsistencies.[9]
-
Possible Causes & Solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially of the tubulin solution. Use of a multichannel pipette can help ensure simultaneous initiation of the reaction.[9] Avoid introducing air bubbles, which can interfere with absorbance readings.[9]
-
Temperature Gradients: Temperature variations across the 96-well plate can lead to different polymerization rates. Use the central wells of the plate to minimize edge effects.[12] Pre-warming the plate is crucial.[9]
-
Presence of Aggregates: If tubulin stocks contain small aggregates, they can act as "seeds," leading to inconsistent and rapid polymerization, often with a shortened lag phase.[11] To remove aggregates, centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use.[11][12]
-
Illustrative Data: Inhibition of Tubulin Polymerization
The following table shows example data from a turbidimetric (340 nm) tubulin polymerization assay.
| Concentration of this compound | Vmax (mOD/min) | % Inhibition |
| 0 µM (Vehicle Control) | 10.5 | 0% |
| 0.5 µM | 8.2 | 21.9% |
| 1.0 µM | 5.1 | 51.4% |
| 2.5 µM | 2.3 | 78.1% |
| 5.0 µM | 0.8 | 92.4% |
| 10.0 µM | 0.2 | 98.1% |
This is illustrative data and does not represent actual experimental results.
Troubleshooting Workflow: In Vitro Assay
Caption: Troubleshooting workflow for an in vitro tubulin polymerization assay.
Guide: Developing and Characterizing Resistant Cell Lines
The emergence of drug resistance is a critical factor in the efficacy of anticancer agents.[13] The following guide provides a framework for generating a cell line resistant to this compound and investigating the underlying resistance mechanisms.
Protocol 1: Generation of a Resistant Cell Line (Dose Escalation)
This method involves exposing a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[13]
-
Initial IC50 Determination: First, determine the IC50 value of this compound in the parental cell line using a cell viability assay (e.g., MTT or WST-1).[13]
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, a large proportion of cells will die. Monitor the culture closely and allow the surviving cells to repopulate. Once the cells are growing steadily at this concentration, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each step. Allow the cells to adapt and resume stable growth before each subsequent increase.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration that is significantly higher (e.g., 10- to 50-fold) than the initial IC50.
-
Characterization: Once established, the resistant cell line should be characterized. This includes determining the new, higher IC50 value to quantify the degree of resistance (Resistance Index = IC50 resistant / IC50 parental).
Illustrative Data: Cell Viability in Sensitive vs. Resistant Lines
| Cell Line | IC50 of this compound | Resistance Index (RI) |
| Parental HeLa | 0.2 µM | 1.0 |
| HeLa-R (Resistant) | 8.0 µM | 40.0 |
This is illustrative data and does not represent actual experimental results.
Protocol 2: Investigating Resistance Mechanisms
Once a resistant line is established, the next step is to determine why it is resistant.
-
A. Assess Drug Efflux Pump Activity:
-
Western Blot: Probe cell lysates from both parental and resistant lines with antibodies against common efflux pumps like P-glycoprotein (MDR1).[6] An increased level in the resistant line is a strong indicator of this mechanism.
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the retention of Rhodamine 123, a fluorescent substrate of P-gp.[6] Resistant cells with high P-gp activity will show lower intracellular fluorescence.[6]
-
Co-treatment with P-gp Inhibitor: Treat the resistant cells with this compound in the presence of a P-gp inhibitor (e.g., verapamil).[6] If sensitivity is restored, it confirms P-gp-mediated resistance.[6]
-
-
B. Analyze Tubulin and Microtubule Network:
-
Immunofluorescence Microscopy: Stain parental and resistant cells (treated and untreated) with an anti-α-tubulin antibody.[6] In sensitive cells, the drug should cause depolymerization and disruption of the microtubule network.[6] Resistant cells may show a more intact network, similar to untreated cells.[6]
-
Western Blot for Tubulin Isotypes: Analyze the expression levels of different β-tubulin isotypes, particularly βIII-tubulin, which is frequently overexpressed in resistant cells.[6]
-
Gene Sequencing: Sequence the β-tubulin gene (e.g., TUBB1) from the resistant cell line to identify potential point mutations in the drug-binding site that could prevent the inhibitor from interacting with its target.[6]
-
Workflow for Characterizing Resistance
Caption: Workflow for investigating mechanisms of cell line resistance.
Signaling Pathway: Tubulin Inhibitor-Induced Apoptosis
Caption: Pathway of apoptosis induction by a tubulin polymerization inhibitor.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Immunofluorescence After Tubulin Polymerization-IN-33 Treatment
Welcome to the technical support center for researchers utilizing Tubulin polymerization-IN-33 in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your immunofluorescence (IF) staining protocols and accurately visualize the effects of this potent microtubule depolymerizing agent.
Understanding this compound
This compound is a small molecule inhibitor that disrupts microtubule dynamics by preventing the polymerization of tubulin dimers into microtubules.[1][2] This activity leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis, making it a valuable tool for cancer research.[2] Visualizing the impact of this compound on the microtubule cytoskeleton is crucial for understanding its mechanism of action.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This information is critical for designing effective experiments.
| Parameter | Value | Assay Condition |
| IC50 (Tubulin Polymerization Inhibition) | 9.05 µM | In vitro tubulin polymerization assay[2] |
| GI50 (50% Growth Inhibition) | To be determined empirically for each cell line | Cell-based viability/proliferation assay |
Note: The GI50 value for this compound is not yet broadly published for various cell lines. It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental goals. A starting point for such an experiment could be a concentration range informed by the in vitro IC50 value.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
The increase in absorbance over time is proportional to the rate of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and determine the IC50 value of this compound.
-
Immunofluorescence Staining of Microtubules After Treatment
This protocol provides a general guideline for visualizing the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Mammalian cells cultured on sterile glass coverslips
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% - 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips to achieve 50-70% confluency at the time of treatment.
-
Treat cells with the desired concentration of this compound (determined from a dose-response experiment) or DMSO for the desired duration.
-
-
Fixation (Choose one):
-
Paraformaldehyde (PFA) Fixation: Gently wash cells with warm PBS. Fix with 4% PFA for 10-15 minutes at room temperature. Wash three times with PBS.
-
Methanol (B129727) Fixation: Gently wash cells with warm PBS. Fix with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Permeabilization (for PFA fixation only):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Troubleshooting Guides and FAQs
Here are some common issues you may encounter and suggestions for resolving them:
Q1: I don't see any microtubule filaments after treatment, just diffuse staining. Is this expected?
A1: Yes, this is the expected outcome with an effective concentration of this compound. The compound prevents tubulin polymerization, leading to the disassembly of microtubule filaments into soluble tubulin dimers, which results in a diffuse cytoplasmic signal.[3]
Q2: How can I be sure the observed effect is due to the compound and not an issue with my staining protocol?
A2: Always include a vehicle-treated control (e.g., DMSO) in your experiment. Cells in the control group should exhibit a well-defined network of microtubule filaments. If the control also shows poor staining, troubleshoot your immunofluorescence protocol.
Q3: My signal is very weak after treatment. How can I improve it?
A3:
-
Optimize Antibody Concentration: You may need to increase the concentration of your primary antibody to detect the more dispersed, soluble tubulin. Perform a titration to find the optimal concentration.
-
Signal Amplification: Consider using a brighter secondary antibody or a signal amplification kit.
-
Fixation Method: Methanol fixation can sometimes enhance the visualization of microtubules.[3] Try comparing it with PFA fixation.
Q4: I have high background staining, making it difficult to see the specific tubulin signal.
A4:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Antibody Dilution: High antibody concentrations can lead to non-specific binding. Ensure you are using the optimal dilution.
Q5: How do I distinguish between remaining microtubule fragments and the soluble tubulin pool?
A5: This can be challenging. High-resolution microscopy (confocal or super-resolution) can help resolve small fragments. Additionally, you can try co-staining with an antibody that recognizes a specific post-translational modification of tubulin found in stable microtubules (e.g., acetylated tubulin) to see if any stable fragments remain.
Q6: What is the recommended starting concentration for treating my cells with this compound?
A6: Since the GI50 can vary between cell lines, it is best to perform a dose-response curve. Based on the in vitro IC50 of 9.05 µM, you could start with a range of concentrations from low nanomolar to low micromolar (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM) and assess the effect on microtubule morphology and cell viability.
Visualizations
Signaling Pathway of Microtubule Depolymerization
Caption: Signaling effects of microtubule depolymerization.
Experimental Workflow for Immunofluorescence
Caption: Immunofluorescence staining workflow.
Troubleshooting Logic
Caption: Troubleshooting weak tubulin staining.
References
Artifacts in microscopy with Tubulin polymerization-IN-33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tubulin polymerization-IN-33 in microscopy and other assays.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Microscopy and Immunofluorescence Artifacts
Question: After treating cells with this compound and performing immunofluorescence for α-tubulin, the microtubule network appears fragmented and disorganized. Is this an artifact?
Answer: This is the expected phenotype. This compound is an inhibitor of microtubule polymerization.[1] By disrupting the dynamic instability of microtubules, it leads to their depolymerization, resulting in a fragmented and disorganized appearance of the microtubule cytoskeleton. This is the mechanism by which it induces cell cycle arrest and apoptosis. However, it is crucial to distinguish this expected biological effect from true experimental artifacts.
Question: My immunofluorescence images show high background staining, making it difficult to visualize the microtubules. What could be the cause?
Answer: High background in immunofluorescence can arise from several factors:
-
Inadequate Fixation: Improper fixation can lead to poor preservation of cellular structures and non-specific antibody binding. Test different fixation methods, such as paraformaldehyde for preserving structure or methanol (B129727) for potentially better antigen preservation, though the latter may increase background.[2][3]
-
Insufficient Blocking: Non-specific binding sites may not be adequately blocked. Increase the blocking time or try a different blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Ensure thorough washing with an appropriate buffer like PBS.
Question: The fluorescence signal from my stained microtubules is very weak or absent. What should I do?
Answer: A weak or absent signal can be due to several issues:
-
Suboptimal Antibody Performance: Ensure your primary and secondary antibodies are validated for immunofluorescence and are compatible (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Antigen Masking: The fixation process can sometimes mask the epitope your primary antibody recognizes. Consider trying a different fixation protocol or adding an antigen retrieval step.
-
Low Target Abundance: If the protein of interest is not highly expressed, the signal may be inherently weak. An amplification step in your staining protocol might be necessary.
-
Photobleaching: Protect your fluorescently labeled samples from light as much as possible during and after staining. Use an anti-fade mounting medium to preserve the signal.
In Vitro Tubulin Polymerization Assays
Question: In my in vitro tubulin polymerization assay, the control reaction (without this compound) shows no polymerization. What is the problem?
Answer: A lack of polymerization in the control is a critical issue, often pointing to:
-
Inactive Tubulin: Tubulin is a sensitive protein. Improper storage (e.g., not at -80°C) or multiple freeze-thaw cycles can lead to denaturation and loss of activity. Always use fresh aliquots of high-quality, polymerization-competent tubulin.
-
Incorrect Buffer Conditions: The polymerization buffer is crucial. Ensure the pH is correct (typically 6.8-7.0) and that it contains essential components like MgCl2 and EGTA at the right concentrations.
-
GTP Hydrolysis: GTP is essential for tubulin polymerization. Ensure you are using a sufficient concentration (typically 1 mM) and that the GTP has not degraded.
Question: My polymerization curve has a very short or non-existent lag phase, even in the control. What does this indicate?
Answer: The lag phase represents the nucleation step of microtubule formation. Its absence suggests the presence of pre-existing tubulin aggregates that act as "seeds" for rapid polymerization. To resolve this, clarify your tubulin stock by ultracentrifugation before use. A distinct lag time in your control is an indicator of high-quality, aggregate-free tubulin.
Question: My test compound, this compound, seems to increase absorbance on its own. How can I be sure this isn't precipitation?
Answer: Compound precipitation can mimic the light scattering signal of microtubule formation. To differentiate between true polymerization and precipitation, perform a cold-depolymerization control. At the end of the reaction, place the plate on ice for 20-30 minutes. True microtubules will depolymerize, and the absorbance should decrease. If the signal remains high, it is likely due to compound precipitation.[4]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table provides a general overview of the expected effects of a tubulin polymerization inhibitor in various assays. Researchers should determine the specific values for this compound empirically.
| Parameter | Assay Type | Expected Effect of this compound |
| IC50 (Cell Proliferation) | Cell Viability Assay (e.g., MTT) | Dose-dependent decrease in cell viability. |
| IC50 (Tubulin Polymerization) | In Vitro Polymerization Assay | Dose-dependent inhibition of tubulin assembly. |
| Maximum Polymer Mass | In Vitro Polymerization Assay | Reduction in the steady-state level of polymerized tubulin. |
| Polymerization Rate | In Vitro Polymerization Assay | Decrease in the rate of microtubule growth. |
| Cellular Microtubule Content | Immunofluorescence Microscopy | Dose-dependent decrease in polymerized microtubules. |
| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in the G2/M phase of the cell cycle. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol describes a general method for visualizing the effects of this compound on the microtubule network in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
(Optional) A nuclear counterstain like DAPI can be included with the secondary antibody.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the effect of this compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity.
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin to a final concentration of 3-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a working solution of GTP by diluting a stock to 10 mM in the general tubulin buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for weak or no immunofluorescence signal.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Mechanism of action of this compound.
References
Validation & Comparative
Validating the On-Target Activity of Tubulin Polymerization-IN-33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin polymerization-IN-33 with other well-established tubulin-targeting agents. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in validating the on-target activity of this compound.
Tubulin polymerization is a critical cellular process for microtubule formation, which plays a vital role in cell division, intracellular transport, and the maintenance of cell structure.[1][2] Consequently, molecules that interfere with this process are valuable tools in cancer research and drug development. This compound is an inhibitor of microtubule polymerization, making it a subject of interest for its potential anti-proliferative effects.[3] This guide compares this compound with established tubulin inhibitors, providing a framework for its experimental validation.
Mechanism of Action: Disrupting the Cytoskeleton
This compound functions by inhibiting the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[4][5][6] This mechanism is shared by other tubulin polymerization inhibitors, such as the vinca (B1221190) alkaloids. In contrast, taxanes like paclitaxel (B517696) have an opposing mechanism, promoting microtubule stabilization and preventing their disassembly.[1]
Comparative On-Target Activity
Validating the on-target activity of this compound involves comparing its efficacy and potency with other known tubulin inhibitors. The following table summarizes the available quantitative data for this compound and selected alternative compounds. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Mechanism of Action | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| This compound | Tubulin Polymerization Inhibitor | Cell Proliferation (Lymphoma) | Various | µM range | [3] |
| Colchicine | Tubulin Polymerization Inhibitor | Tubulin Polymerization | Purified Tubulin | ~2-3 µM | [3][7] |
| Cell Proliferation (HeLa) | HeLa | ~7.5 nM | [8] | ||
| Vincristine | Tubulin Polymerization Inhibitor | Tubulin Polymerization | Purified Tubulin | Sub-µM range | [5] |
| Cell Proliferation (Various) | Various | nM range | [5] | ||
| Paclitaxel | Microtubule Stabilizer | Tubulin Polymerization | Purified Tubulin | Promotes Assembly | [1][9] |
| Cell Proliferation (Various) | Various | nM range | [1] |
Experimental Protocols
Accurate validation of this compound requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>90% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
This compound and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO
-
96-well microplate (clear bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add 5 µL of the test compound dilutions (in DMSO) to the wells of a pre-warmed 96-well plate. For the vehicle control, add 5 µL of DMSO.
-
To initiate the reaction, add 95 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance values against time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTS/MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound and control compounds dissolved in DMSO
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.
Materials:
-
Cells grown on coverslips
-
This compound and control compounds
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compounds for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Disruption of the microtubule network will be apparent in cells treated with effective tubulin polymerization inhibitors.
Visualizing the Validation Workflow and Cellular Consequences
To further clarify the experimental process and the downstream effects of inhibiting tubulin polymerization, the following diagrams are provided.
Caption: A flowchart outlining the key in vitro and cell-based assays for validating the on-target activity of this compound.
Caption: A diagram illustrating the downstream cellular consequences of inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-33 versus Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two tubulin polymerization inhibitors: the investigational compound Tubulin Polymerization-IN-33 and the well-established natural product, colchicine (B1669291). Both compounds disrupt microtubule dynamics, a cornerstone of cancer chemotherapy and anti-inflammatory treatments, by targeting the colchicine-binding site on β-tubulin. This guide synthesizes available experimental data to highlight their comparative efficacy and cellular effects.
Mechanism of Action: A Tale of Two Binders
Both this compound and colchicine exert their biological effects by interfering with the polymerization of tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.
Colchicine , a classical anti-mitotic agent, binds with high affinity to a specific site on β-tubulin, now known as the colchicine-binding site.[1][2][3] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules.[4] At low concentrations, colchicine inhibits microtubule growth, while at higher concentrations, it leads to the depolymerization of existing microtubules.[2] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and can ultimately trigger apoptosis (programmed cell death).[5][6] Beyond its anti-cancer properties, colchicine's ability to inhibit neutrophil activation and migration by disrupting their microtubule network underpins its use as an anti-inflammatory agent, particularly in the treatment of gout.[1][7][8]
This compound belongs to a newer class of synthetic compounds known as[1][2]oxazolo[5,4-e]isoindoles. While specific data for "IN-33" is limited in publicly available literature, extensive research on other members of this class, such as Tubulin Polymerization-IN-32 and other derivatives, reveals a shared mechanism of action with colchicine.[2][9][10] These compounds are potent inhibitors of tubulin polymerization and have been shown to bind to the colchicine site on β-tubulin.[3][10] X-ray crystallography studies have confirmed that these molecules fit snugly into the colchicine pocket.[10] By occupying this site, they prevent the assembly of tubulin dimers into microtubules, leading to a cascade of downstream effects mirroring those of colchicine, including G2/M cell cycle arrest and the induction of apoptosis.[2][9] Notably, some compounds in this class have demonstrated efficacy in multidrug-resistant cancer cell lines, suggesting they may be less susceptible to certain resistance mechanisms.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for colchicine and representative compounds from the[1][2]oxazolo[5,4-e]isoindole class, serving as a proxy for this compound. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and incubation times.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound/Class | IC50 (µM) | Notes |
| Colchicine | 2.68 - 10.6 | The IC50 for colchicine in tubulin polymerization assays can vary based on the specific experimental setup and the source of tubulin.[7] |
| [1][2]Oxazolo[5,4-e]isoindoles | Potent inhibitors (specific IC50s vary by derivative) | This class of compounds has been consistently shown to be potent inhibitors of tubulin polymerization.[2][3][9] |
Table 2: Antiproliferative Activity (IC50 Values) in Cancer Cell Lines
| Compound/Class | Cell Line(s) | IC50 (µM) | Incubation Time (h) |
| Colchicine | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), PANC-1 (Pancreatic), SiHa (Cervical), MDA-MB-231 (Breast) | Varies significantly by cell line (typically in the nanomolar to low micromolar range) | 24, 48, 72 |
| [1][2]Oxazolo[5,4-e]isoindole (Compound 4k) | HL-60 (Leukemia) | 0.02 | Not Specified |
| [1][2]Oxazolo[5,4-e]isoindole (Compound 4k) | HL-60R (Multidrug-Resistant Leukemia) | 0.03 | Not Specified |
| [1][2]Oxazolo[5,4-e]isoindoles (Series 3a-3l & 4a-4l) | HL-60 | 0.02 - 5.5 | Not Specified |
| [1][2]Oxazolo[5,4-e]isoindoles (Series 3a-3l & 4a-4l) | HL-60R (Multidrug-Resistant Leukemia) | 0.03 - >10 | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these tubulin inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action for colchicine-site tubulin inhibitors.
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin in a cell-free system and determine its half-maximal inhibitory concentration (IC50).
Principle: This assay monitors the polymerization of purified tubulin into microtubules in real-time. A fluorescent reporter, such as DAPI, preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. An inhibitor of polymerization will prevent or reduce this fluorescence increase in a concentration-dependent manner.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein (e.g., from porcine brain) to a concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of the test compound (this compound or colchicine) and a vehicle control (e.g., DMSO).
-
Prepare a polymerization-inducing mixture containing GTP (final concentration 1 mM) and a fluorescent reporter (e.g., DAPI at 6.3 µM) in the general tubulin buffer. Glycerol (10%) can be included to enhance polymerization.[11]
-
-
Assay Procedure:
-
In a pre-warmed (37°C) 96-well black microplate, add varying concentrations of the test compound or vehicle control.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding the polymerization-inducing mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for DAPI.
-
The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the compound on the metabolic activity of cancer cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or colchicine for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Immunofluorescence Microscopy for Microtubule Integrity
Objective: To visualize the effect of the compound on the microtubule network within cells.
Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule cytoskeleton. A tubulin polymerization inhibitor is expected to cause depolymerization and fragmentation of microtubules, resulting in a diffuse cytoplasmic signal instead of a well-defined filamentous network.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the test compound at a concentration around its IC50 value for an appropriate time (e.g., 24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour.
-
Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Conclusion
Both this compound, as represented by its chemical class of[1][2]oxazolo[5,4-e]isoindoles, and colchicine are potent inhibitors of tubulin polymerization that act by binding to the colchicine site on β-tubulin. Their mechanism of action converges on the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in proliferating cells. While colchicine is a well-characterized natural product with established clinical use, the[1][2]oxazolo[5,4-e]isoindole class represents a promising area of synthetic drug development, with some derivatives showing high potency and activity against multidrug-resistant cancer cells. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tubulin Polymerization-IN-33 vs. Paclitaxel
An objective guide for researchers, scientists, and drug development professionals on the comparative effects of two distinct tubulin-targeting agents.
In the landscape of cancer therapeutics, the microtubule network remains a prime target for intervention. Disrupting the delicate balance of tubulin polymerization and depolymerization can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive comparison of two compounds that modulate tubulin dynamics through opposing mechanisms: Tubulin polymerization-IN-33, a novel inhibitor of tubulin polymerization, and paclitaxel (B517696), a well-established microtubule-stabilizing agent.
Mechanism of Action: A Tale of Two Opposites
This compound belongs to the[1][2]oxazoloisoindole class of compounds and functions as a microtubule-destabilizing agent. It is a potent inhibitor of tubulin polymerization, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. The cellular response to this disruption is the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase and ultimately induces apoptosis.
Paclitaxel , a member of the taxane (B156437) family of drugs, operates through a contrasting mechanism. It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting microtubules. This stabilization prevents the dynamic instability required for normal microtubule function, particularly the disassembly of the mitotic spindle. The consequence is the formation of abnormal, non-functional microtubule bundles, leading to a prolonged G2/M arrest and subsequent apoptotic cell death.[1][3]
Figure 1: Opposing mechanisms of action of this compound and paclitaxel leading to a common cellular fate.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the effects of this compound and paclitaxel. It is important to note that direct head-to-head studies in the same cell lines under identical conditions are limited. The data for this compound is based on a closely related compound, referred to as "Tubulin inhibitor 33," and promising candidates from the[1][2]oxazolo[5,4-e]isoindole series.
| Compound | Assay | Metric | Value | Cell Line(s) |
| Tubulin inhibitor 33 | Tubulin Polymerization | IC50 | 9.05 µM[4] | N/A (in vitro) |
| Paclitaxel | Tubulin Polymerization | EC50 | 0.1 - 1 µM (effective concentration for polymerization) | N/A (in vitro) |
Table 1: In Vitro Tubulin Polymerization Activity
| Compound | Cell Line | Cancer Type | IC50 / GI50 |
| Tubulin inhibitor 33 | Average of various cancer cell lines | Various | 4.5 nM (IC50)[4] |
| [1][2]oxazolo[5,4-e]isoindole (Compound 1) | Lymphoma Panel | Lymphoma | < 500 nM (IC50)[5] |
| [1][2]oxazolo[5,4-e]isoindole (Compound 2) | Lymphoma Panel | Lymphoma | < 500 nM (IC50)[5] |
| Paclitaxel | NCI-60 Panel | Various | 2.5 - 7.5 nM (IC50)[6][7] |
Table 2: In Vitro Cytotoxicity
Effects on the Cell Cycle
Both this compound and paclitaxel induce cell cycle arrest at the G2/M phase, a direct consequence of their interference with mitotic spindle function.
This compound , as a tubulin polymerization inhibitor, prevents the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint and subsequent G2/M arrest.[4]
Paclitaxel , by creating hyper-stabilized and non-functional microtubules, also disrupts the mitotic spindle, causing a prolonged blockage in the G2/M phase of the cell cycle.[8][9]
Figure 2: Both classes of compounds induce G2/M cell cycle arrest by disrupting mitotic spindle function.
Signaling Pathways
The cellular stress induced by both compounds can modulate various signaling pathways.
This compound: While specific signaling pathway data for this compound is not yet available, it is known that other tubulin polymerization inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Paclitaxel has been shown to affect multiple signaling pathways. It can inhibit the PI3K/AKT survival pathway, which is often upregulated in cancer cells, thereby enhancing apoptosis.[10] Additionally, paclitaxel can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis.[3]
Figure 3: Overview of signaling pathways modulated by paclitaxel.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.
Figure 4: Experimental workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP and the test compounds (this compound or paclitaxel) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution. Add the test compounds at various concentrations.
-
Initiation of Polymerization: To initiate the reaction, add GTP to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. For inhibitors like this compound, a decrease in the rate and extent of polymerization will be observed. For stabilizers like paclitaxel, an increase will be seen. Calculate the IC50 (for inhibitors) or EC50 (for promoters) values from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 value from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and paclitaxel represent two distinct strategies for targeting the microtubule network in cancer cells. While both ultimately lead to G2/M cell cycle arrest and apoptosis, their opposing mechanisms of action—inhibition versus stabilization of tubulin polymerization—may offer different therapeutic advantages and disadvantages. The quantitative data presented here, though preliminary for this compound, suggests that this novel inhibitor possesses potent anti-proliferative activity. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these two classes of tubulin-targeting agents. This guide provides the foundational information and experimental framework for researchers to undertake such investigations.
References
- 1. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas. | Semantic Scholar [semanticscholar.org]
- 2. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [1,2]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors [iris.unipa.it]
- 7. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential t… [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Investigating Off-Target Kinase Inhibition of Tubulin Polymerization-IN-33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin polymerization-IN-33, a known inhibitor of tubulin polymerization, and other established microtubule-targeting agents. The focus is on the critical aspect of off-target kinase inhibition, a crucial consideration in drug development for predicting potential side effects and understanding the complete mechanism of action. While specific experimental data on the off-target kinase profile of this compound is not publicly available, this guide outlines the methodologies to generate such data and compares the known off-target profiles of widely used alternative compounds.
Introduction to this compound
This compound is a small molecule belonging to the oxazoloisoindole class of compounds that inhibits microtubule formation by interfering with tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis, making it a compound of interest for cancer research. Its primary mechanism of action is centered on the disruption of microtubule dynamics, which are essential for key cellular processes, most notably mitosis.
While potent against its primary target, the selectivity of any small molecule inhibitor is a critical parameter. Off-target effects, particularly the inhibition of protein kinases, can lead to unforeseen toxicities or, in some cases, polypharmacology that may be beneficial. Therefore, a thorough investigation into the kinase selectivity of this compound is warranted.
Comparative Analysis of Tubulin Inhibitors
To provide a framework for evaluating this compound, this section compares its known properties with those of three widely used tubulin inhibitors: Vincristine, Paclitaxel (B517696), and Colchicine (B1669291). The table below summarizes their primary mechanism of action and known off-target effects. It is important to note that comprehensive, quantitative kinase inhibition data for these older drugs is often sparse in publicly available literature compared to modern kinase inhibitors.
| Feature | This compound | Vincristine | Paclitaxel | Colchicine |
| Primary Mechanism | Inhibits tubulin polymerization | Inhibits tubulin polymerization by binding to the vinca (B1221190) domain on β-tubulin | Promotes tubulin polymerization and stabilizes microtubules by binding to the taxane (B156437) site on β-tubulin | Inhibits tubulin polymerization by binding to the colchicine binding site on β-tubulin |
| Reported IC50 for Tubulin Polymerization Inhibition | 9.05 μM[1] | In the nanomolar range | In the nanomolar to low micromolar range | In the low micromolar range[2] |
| Known Off-Target Effects/Pathways | Data not publicly available | Neurotoxicity is a major dose-limiting side effect[3][4]. Can interact with CYP3A4 substrates and inhibitors[3][5]. | Can induce peripheral neuropathy and myelosuppression[6]. May affect the PI3K/AKT signaling pathway[7][8]. | Can cause gastrointestinal distress, myopathy, and blood disorders[9][10]. May interact with CYP3A4 and P-glycoprotein substrates. In neutrophils, it can inhibit tyrosine kinases and phospholipases. |
| Reported Off-Target Kinase Inhibition | Data not publicly available | Limited specific data in public databases. | Some studies suggest that paclitaxel sensitivity can be modulated by kinases that regulate microtubule-associated proteins[11]. | At high concentrations, may have effects on various signaling pathways, but specific, direct kinase inhibition data is limited[12]. |
Investigating Off-Target Kinase Inhibition: Experimental Protocols
To definitively determine the off-target kinase inhibition profile of this compound, a systematic experimental approach is required. The following are detailed protocols for key assays.
In Vitro Tubulin Polymerization Assay (Turbidity Method)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (absorbance) as microtubules form.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound) and control compounds (e.g., Paclitaxel as a polymerization promoter, Vincristine as an inhibitor) dissolved in DMSO.
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a stock solution of the test compound and control compounds in DMSO.
-
On ice, reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add varying concentrations of the test compound or control compounds to the wells of a pre-warmed 96-well plate. For the vehicle control, add the equivalent volume of DMSO.
-
To initiate polymerization, add the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[13]
-
Plot the absorbance values against time to generate polymerization curves. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Kinase Selectivity Profiling (KINOMEscan® Assay)
The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates binding and inhibition.
Procedure (General Overview):
-
A solution of the test compound (e.g., this compound) is prepared at a specified concentration.
-
The compound is added to wells containing a specific DNA-tagged kinase from a large panel (e.g., over 480 kinases).[10]
-
An immobilized, broad-spectrum kinase inhibitor is introduced to the wells.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Hits (compounds that bind to a kinase) are often defined by a %Ctrl below a certain threshold (e.g., <10% or <35%).
-
For confirmed hits, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for identifying off-target kinase inhibition.
Conclusion and Future Directions
While this compound shows promise as a targeted anti-cancer agent, a comprehensive understanding of its selectivity profile is essential for its continued development. The lack of publicly available data on its off-target kinase inhibition highlights a critical gap that needs to be addressed through systematic screening, as outlined in this guide. By comparing its future profile to that of established drugs like vincristine, paclitaxel, and colchicine, researchers can better predict potential clinical outcomes, design more effective combination therapies, and ultimately contribute to the development of safer and more efficacious cancer treatments. The methodologies and comparative data presented here serve as a valuable resource for researchers embarking on the crucial task of characterizing the full pharmacological profile of novel tubulin polymerization inhibitors.
References
- 1. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells: A possible mechanism contributing to peripheral neuropathy and cellular toxicity following proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vghtc.gov.tw [vghtc.gov.tw]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Paclitaxel Sensitivity of Ovarian Cancer Can be Enhanced by Knocking Down Pairs of Kinases that Regulate MAP4 Phosphorylation and Microtubule Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COLCHICINE: OLD AND NEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Off-Target Profile of Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent anti-cancer properties of compounds targeting tubulin polymerization are well-documented. However, the therapeutic window and potential side effects of these agents are often influenced by their interactions with unintended cellular targets. This guide provides a comparative analysis of the cross-reactivity of tubulin polymerization inhibitors, with a focus on compounds known to interact with other protein families, particularly kinases. By presenting objective experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to better understand and predict the biological effects of these compounds.
Executive Summary
This guide focuses on small molecule inhibitors that dually target tubulin polymerization and protein kinases, a phenomenon increasingly recognized in drug discovery. While the primary therapeutic effect of these compounds may be attributed to their potent inhibition of microtubule dynamics, their off-target kinase interactions can significantly contribute to their overall efficacy and toxicity profiles. Here, we present a detailed comparison of representative dual-activity inhibitors, highlighting their on-target and off-target potencies.
Comparative Analysis of Dual-Activity Inhibitors
The following table summarizes the inhibitory activities of selected compounds against their primary tubulin target and key off-target kinases. This quantitative data allows for a direct comparison of their selectivity and potential for polypharmacology.
| Compound | Primary Target | On-Target Activity | Off-Target Kinase | Off-Target Activity |
| KX2-391 (Tirbanibulin) | Tubulin Polymerization | IC50: ~125 nM (in cells, no plasma) | Src Kinase | IC50: ~20-25 nM |
| IC50: ~500 nM (in cells, with plasma)[1] | PDGFR, EGFR, JAK1, JAK2, Lck, ZAP-70 | Selective for Src[2] | ||
| Rigosertib (ON-01910) | Polo-like kinase 1 (PLK1) | IC50: 9 nM | PI3K/Akt Pathway | Inhibition Observed |
| BCR-ABL, Fyn, Src, CDK1 | IC50: 18-260 nM[3] | |||
| Tivantinib (ARQ 197) | c-Met | Ki: 355 nM[4] | Tubulin Polymerization | Inhibition Observed[5][6] |
In-Depth Look: KX2-391 (Tirbanibulin)
KX2-391, also known as Tirbanibulin, is a compelling example of a dual-activity inhibitor. It is a non-ATP-competitive inhibitor of Src kinase and also potently inhibits tubulin polymerization.[1] Its approval for the topical treatment of actinic keratosis underscores the therapeutic potential of such dual-action compounds.
The inhibitory concentration (IC50) of KX2-391 against Src kinase is approximately 20-25 nM.[2] In cellular assays, its IC50 for tubulin polymerization inhibition is around 125 nM in the absence of plasma and increases to about 500 nM in the presence of plasma, highlighting the impact of protein binding on its activity.[1] While selective for Src, its broader kinase profile is an area of ongoing investigation.
Signaling Pathways and Experimental Workflows
To visualize the interplay between the on-target and off-target effects of a dual-activity inhibitor like KX2-391, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow for assessing cross-reactivity.
References
- 1. Frontiers | SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases [frontiersin.org]
- 2. In vitro kinase assay [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-33 and Nocodazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two microtubule-targeting agents: Tubulin polymerization-IN-33 and the well-characterized compound, nocodazole (B1683961). Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity and mechanism of action, and provides visual representations of key pathways and workflows to aid in the objective evaluation of these compounds.
Mechanism of Action
Both this compound and nocodazole exert their cytotoxic effects by disrupting the dynamics of microtubule polymerization, which ultimately leads to cell cycle arrest and apoptosis. Nocodazole is a synthetic agent that binds to β-tubulin, inhibiting the incorporation of tubulin dimers into microtubules and leading to their depolymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers programmed cell death.[1]
This compound is described as an inhibitor of oxazoloisoindole microtubulin polymerization.[3] While detailed mechanistic studies are limited, it is understood to function as a microtubule-destabilizing agent, similarly to nocodazole, by interfering with the assembly of tubulin heterodimers into microtubules. This interference also leads to cell cycle arrest and subsequent inhibition of cancer cell proliferation.[4]
References
A Comparative Analysis of In Vitro Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-33 and Other Known Agents
For researchers and drug development professionals, understanding the comparative efficacy of novel compounds targeting tubulin polymerization is crucial. This guide provides an objective comparison of Tubulin polymerization-IN-33's performance against established tubulin inhibitors, supported by experimental data and detailed protocols.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. This guide focuses on the in vitro inhibition of tubulin polymerization, a key mechanism for many anticancer agents. We will compare the inhibitory activity of this compound, a novel oxazoloisoindole derivative, with that of well-characterized inhibitors: colchicine (B1669291) and vinca (B1221190) alkaloids. Additionally, we will discuss paclitaxel (B517696), a known microtubule-stabilizing agent, to provide a broader context of tubulin-targeting drugs.
Quantitative Comparison of Tubulin Polymerization Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for the inhibition of in vitro tubulin polymerization for various compounds. It is important to note that a direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Class | Mechanism of Action | In Vitro Tubulin Polymerization IC50 (µM) |
| Tubulin polymerization-IN-32 * | Oxazoloisoindole | Inhibits tubulin polymerization | 2.68 ± 0.15[1] |
| Colchicine | Alkaloid | Inhibits tubulin polymerization by binding to the colchicine site | ~1 - 10.6 |
| Vinblastine | Vinca Alkaloid | Inhibits tubulin polymerization | 0.43 |
| Paclitaxel | Taxane | Promotes tubulin polymerization and stabilizes microtubules | Not Applicable (Promoter) |
*Note: A specific in vitro tubulin polymerization IC50 value for "this compound" was not available in the reviewed literature. The data presented is for the closely related compound "Tubulin polymerization-IN-32", which also belongs to the oxazoloisoindole class of tubulin inhibitors[1].
Mechanism of Action: A Tale of Disruption and Stabilization
Tubulin inhibitors can be broadly categorized into two groups based on their effect on microtubule dynamics: destabilizing agents and stabilizing agents.
Tubulin Polymerization Inhibitors (Destabilizing Agents):
-
This compound (and the broader oxazoloisoindole class) , colchicine , and vinca alkaloids belong to this category. They exert their effect by binding to tubulin dimers and preventing their assembly into microtubules. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. While both colchicine and vinca alkaloids inhibit polymerization, they bind to different sites on the tubulin dimer.
Microtubule Stabilizing Agents:
-
Paclitaxel represents this class of drugs. Instead of inhibiting polymerization, it binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting microtubules. This stabilization prevents the dynamic instability required for normal mitotic spindle function, also leading to cell cycle arrest and apoptosis.
Experimental Protocols
A reliable and reproducible in vitro tubulin polymerization assay is fundamental for characterizing and comparing the potency of tubulin-targeting compounds. The following is a detailed protocol for a fluorescence-based assay, which is a common method for this purpose.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle:
This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, known inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer.
-
Prepare a tubulin polymerization mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the reconstituted tubulin solution.
-
Prepare serial dilutions of the test compounds and control compounds (e.g., colchicine as a positive inhibitor control, paclitaxel as a polymerization promoter, and DMSO as a vehicle control) in General Tubulin Buffer.
-
-
Assay Execution:
-
Add a small volume (e.g., 10 µL) of the diluted test compounds or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the polymerization reaction, add the cold tubulin polymerization mixture (e.g., 90 µL) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen reporter dye (e.g., ~360 nm excitation and ~450 nm emission for DAPI) every 60 seconds for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of tubulin polymerization and its modulation by inhibitors and promoters.
Caption: A streamlined workflow for conducting an in vitro tubulin polymerization assay.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Tubulin Target Engagement of IN-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of IN-33, a tubulin polymerization inhibitor, with other established methods. We present a detailed analysis of the available experimental data, protocols, and the underlying principles of each technique to assist researchers in selecting the most appropriate assay for their drug discovery and development needs.
Introduction to Tubulin Target Engagement and IN-33
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis has made them a prime target for the development of anticancer therapeutics.[1] Tubulin polymerization inhibitors, such as IN-33, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] IN-33 has been identified as an oxazoloisoindole microtubulin polymerization inhibitor and shows effective anti-proliferative activity against various cancer cell lines.[2]
Confirming that a compound directly interacts with its intended target within a cellular context is a crucial step in drug development. This process, known as target engagement, validates the mechanism of action and provides confidence in the therapeutic potential of a drug candidate. Several techniques are available to measure target engagement, each with its own advantages and limitations.
Cellular Thermal Shift Assay (CETSA): A Label-Free Method for Target Engagement
CETSA is a powerful biophysical technique that allows for the label-free detection of target engagement in intact cells and tissues.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[5] When a small molecule binds to its protein target, it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[6]
Visualizing the CETSA Workflow
The following diagram illustrates the general workflow of a CETSA experiment for assessing the engagement of IN-33 with tubulin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tubulin Polymerization-IN-33
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
Tubulin polymerization inhibitors are designed to be biologically active and can interfere with cellular processes.[3] Therefore, Tubulin polymerization-IN-33 should be handled as a potentially hazardous compound. Assume it may possess cytotoxic properties.[4][5]
Potential Hazards:
-
Inhalation: May be harmful if inhaled as a dust or aerosol.[3][6]
-
Skin Contact: May cause skin irritation or be absorbed through the skin.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The level of PPE required may vary based on the procedure being performed.[7][8]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required | Not required |
| Weighing/Compounding | Double pair, chemotherapy-tested (nitrile)[5] | Disposable, solid-front, low-permeability fabric with long sleeves[5] | Safety goggles or face shield[5] | Use in a certified chemical fume hood. An N95 respirator may be necessary for solids.[2] |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved | Safety goggles or face shield | Surgical mask (face shield recommended) |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved | Safety goggles or face shield | NIOSH-certified respirator if aerosolization is possible |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved | Goggles and face shield | NIOSH-certified respirator (e.g., N95 or higher) |
Table 1: Required Personal Protective Equipment (PPE) for various activities involving this compound.[5][7]
Operational Plan: Step-by-Step Handling Procedures
A structured operational plan is essential to minimize exposure risk.
1. Designated Work Area:
-
All work with this compound, including weighing and solution preparation, should be conducted in a designated area within a certified chemical fume hood.[2]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any minor spills.[7]
2. Weighing and Solution Preparation:
-
When handling the solid compound, use a balance within a fume hood or a containment enclosure to prevent the generation of airborne particles.[2][3]
-
Prepare solutions within the fume hood.[2] this compound is soluble in organic solvents like DMSO.[2] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[2]
3. Storage:
-
Store this compound according to the manufacturer's recommendations, typically at -20°C for long-term storage.[9]
-
The storage location should be clearly labeled as containing a potent/cytotoxic compound.[3]
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of all waste contaminated with this compound are critical. All waste should be treated as hazardous cytotoxic/antineoplastic waste.[4][5]
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh paper, pipette tips, and other disposable lab supplies.[4] | Designated, leak-proof, puncture-resistant hazardous waste container labeled "Cytotoxic Waste".[4] |
| Liquid Waste | Unused stock solutions, cell culture media containing the inhibitor, and solvent rinses.[4] | Dedicated, sealed, and shatter-proof hazardous waste container labeled "Hazardous Liquid Waste, Cytotoxic".[4] |
| Sharps Waste | Contaminated needles, syringes, glass slides, and Pasteur pipettes.[4] | Designated, puncture-proof sharps container labeled "Cytotoxic Sharps".[4] |
Table 2: Waste Segregation and Disposal Guidelines.[4]
Disposal Procedure:
-
Segregate Waste: At the point of generation, place all contaminated materials into the appropriate waste container as detailed above.[4]
-
Labeling: Ensure all waste containers are clearly labeled with the contents and appropriate hazard symbols.[6]
-
Storage: Store sealed waste containers in a designated satellite accumulation area.[4]
-
Pickup and Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. High-temperature incineration is the recommended final disposal method.[4]
Experimental Protocols
Spill Cleanup Protocol:
In the event of a spill, immediate action is required to minimize exposure.[5]
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[5]
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 1, including a respirator.[7]
-
Contain and Clean:
-
Decontaminate: Clean the area with a deactivating solution recommended by your institution's safety office, followed by a detergent solution and then clean water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
